NSC12
Description
Properties
IUPAC Name |
4,4,4-trifluoro-1-[(8S,9S,10R,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-3-(trifluoromethyl)butane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34F6O3/c1-20-9-7-14(31)11-13(20)3-4-15-16-5-6-18(21(16,2)10-8-17(15)20)19(32)12-22(33,23(25,26)27)24(28,29)30/h3,14-19,31-33H,4-12H2,1-2H3/t14?,15-,16-,17-,18+,19?,20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHKBOEWLASAFLW-DRPHTYIMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2C(CC(C(F)(F)F)(C(F)(F)F)O)O)CC=C4C3(CCC(C4)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(CC(C(F)(F)F)(C(F)(F)F)O)O)CC=C4[C@@]3(CCC(C4)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34F6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102586-30-1 | |
| Record name | Pregn-5-ene-3,20-diol, 21-(2-hydroxy-1,1,1,3,3,3-hexafluoro-2-propyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102586301 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
An In-Depth Technical Guide on the Mechanism of Action of NSC12 in Multiple Myeloma
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
NSC12 is an investigational small molecule that has demonstrated significant anti-tumor activity in preclinical models of multiple myeloma. Its primary mechanism of action is the inhibition of the Fibroblast Growth Factor (FGF)/FGF Receptor (FGFR) signaling pathway, a critical axis for the survival and proliferation of multiple myeloma cells. By acting as a pan-FGF trap, this compound disrupts the autocrine and paracrine signaling loops that drive tumor growth, leading to cell cycle arrest, induction of apoptosis, and a reduction in tumor burden. This technical guide provides a comprehensive overview of the molecular mechanisms, experimental validation, and key data supporting the therapeutic potential of this compound in multiple myeloma.
Introduction to this compound and its Target in Multiple Myeloma
Multiple myeloma is a hematological malignancy characterized by the clonal proliferation of plasma cells in the bone marrow. The FGF/FGFR signaling pathway is frequently dysregulated in multiple myeloma and plays a crucial role in pathogenesis and drug resistance.[1][2] Fibroblast growth factors secreted by both myeloma cells and bone marrow stromal cells create a supportive microenvironment that promotes tumor cell survival, proliferation, and angiogenesis.
This compound is a steroidal derivative that functions as a pan-FGF trap, effectively sequestering FGF ligands and preventing their interaction with FGFRs on the surface of multiple myeloma cells.[2][3] This targeted disruption of the FGF/FGFR axis forms the basis of its anti-myeloma activity. A more specific derivative, compound 25b, has been developed to avoid off-target effects on estrogen receptors.[2]
Core Mechanism of Action: FGF/FGFR Pathway Inhibition
The central mechanism of this compound is its ability to bind to various FGF ligands, thereby preventing the activation of their cognate receptors (FGFRs). This action disrupts the downstream signaling cascades that are essential for the viability of multiple myeloma cells.
Disruption of Downstream Signaling
Inhibition of FGFR activation by this compound leads to the downregulation of key downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, which are critical for cell proliferation and survival. A pivotal consequence of this signaling blockade is the destabilization and subsequent degradation of the oncoprotein c-Myc.[1] The c-Myc transcription factor is a master regulator of cell growth and is frequently overexpressed in multiple myeloma.
Induction of Apoptosis and Cell Cycle Arrest
The degradation of c-Myc following this compound treatment triggers a cascade of events culminating in programmed cell death (apoptosis). This process is characterized by increased mitochondrial oxidative stress, DNA damage, and the activation of executioner caspases.
Mitochondrial Oxidative Stress and DNA Damage
This compound-induced c-Myc degradation leads to an increase in mitochondrial reactive oxygen species (ROS) and a decrease in the mitochondrial membrane potential.[1] The resulting oxidative stress causes significant DNA damage, as evidenced by the phosphorylation of H2AX (γH2AX), a sensitive marker of DNA double-strand breaks.
Caspase Activation and PARP Cleavage
The accumulation of DNA damage and cellular stress activates the intrinsic apoptotic pathway. This is marked by the activation of caspase-3, a key executioner caspase, and the subsequent cleavage of Poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair.[4] PARP cleavage is a hallmark of apoptosis and renders the cell unable to repair DNA damage, committing it to cell death.
Data Presentation
The anti-myeloma effects of this compound have been quantified in various in vitro and in vivo models. The following tables summarize key quantitative data.
Table 1: In Vitro Efficacy of this compound on Multiple Myeloma Cell Lines
| Cell Line | IC50 (µM) | Apoptosis (% of cells) at 6 µM (24h) | Reference |
| KMS-11 | ~5 | >80% | [1] |
| OPM-2 | ~7 | Not Reported | [1] |
| RPMI-8226 | ~8 | >80% | [1] |
| U-266 | ~10 | Not Reported | [1] |
| MM.1S | ~6 | Significant Increase | [1] |
Table 2: Key Molecular Effects of this compound Treatment
| Parameter | Cell Line | Treatment | Observed Effect | Reference |
| p-FGFR Levels | MM.1S | 6 µM this compound | Significant Decrease | [1] |
| c-Myc Protein Levels | KMS-11 | 6 µM this compound | Rapid and significant decrease within hours | [1] |
| Mitochondrial ROS (Mitosox) | KMS-11 | 6 µM this compound | Significant Increase | [1] |
| Mitochondrial Membrane Potential (TMRE) | KMS-11 | 6 µM this compound | Significant Decrease (Depolarization) | [1] |
| γH2AX (DNA Damage) | KMS-11 | 6 µM this compound | Significant Increase | [1] |
| Cleaved Caspase-3 | Multiple | Concentration-dependent | Increased levels | [4] |
| Cleaved PARP | Multiple | Concentration-dependent | Increased levels | [4] |
Table 3: In Vivo Efficacy of this compound in a Multiple Myeloma Xenograft Model
| Animal Model | Cell Line | Treatment Regimen | Outcome | Reference |
| SCID Mice | MM.1S | 7.5 mg/kg, i.p., every other day | Significant reduction in tumor burden | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate multiple myeloma cell lines (e.g., KMS-11, OPM-2, RPMI-8226, U-266, MM.1S) in 96-well plates at a density of 2 x 104 cells/well in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Drug Treatment: Treat cells with increasing concentrations of this compound (typically ranging from 0.1 to 20 µM) or vehicle control (DMSO) for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Western Blot Analysis
-
Cell Lysis: Treat cells with this compound at the indicated concentrations and time points. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA protein assay kit.
-
Electrophoresis: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-PAGE gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-FGFR, c-Myc, cleaved caspase-3, cleaved PARP, γH2AX, or β-actin (as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometric analysis of the bands can be performed using image analysis software.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat multiple myeloma cells with this compound at various concentrations for the desired time.
-
Cell Staining: Harvest and wash the cells with cold PBS. Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI) for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of apoptotic cells (Annexin V-positive, PI-negative for early apoptosis; Annexin V-positive, PI-positive for late apoptosis).
Mitochondrial Reactive Oxygen Species (ROS) Assay
-
Cell Treatment: Treat cells with this compound as required.
-
Staining: Incubate the cells with 5 µM MitoSOX Red mitochondrial superoxide indicator for 10 minutes at 37°C.
-
Flow Cytometry: Analyze the fluorescence of the cells using a flow cytometer with an excitation/emission of 510/580 nm.
-
Analysis: Quantify the mean fluorescence intensity to determine the level of mitochondrial ROS.
Mitochondrial Membrane Potential Assay
-
Cell Treatment: Treat cells with this compound.
-
Staining: Incubate the cells with 100 nM Tetramethylrhodamine, Ethyl Ester (TMRE) for 30 minutes at 37°C.
-
Flow Cytometry: Analyze the fluorescence of the cells using a flow cytometer with an excitation/emission of 549/575 nm.
-
Analysis: A decrease in TMRE fluorescence intensity indicates mitochondrial membrane depolarization.
In Vivo Xenograft Studies
-
Animal Model: Use immunodeficient mice (e.g., SCID or NOD/SCID).
-
Tumor Cell Implantation: Subcutaneously or intravenously inject a suspension of human multiple myeloma cells (e.g., 5 x 106 MM.1S cells) into the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements (for subcutaneous tumors) or bioluminescence imaging (for systemically disseminated tumors).
-
Drug Administration: Once tumors are established, administer this compound (e.g., 7.5 mg/kg) or vehicle control intraperitoneally every other day.
-
Endpoint Analysis: At the end of the study, sacrifice the animals and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).
Conclusion
This compound represents a promising therapeutic agent for multiple myeloma by effectively targeting the FGF/FGFR signaling axis. Its mechanism of action, centered on the induction of c-Myc degradation, mitochondrial oxidative stress, and subsequent apoptosis, provides a strong rationale for its continued development. The data presented in this guide highlight the potent anti-myeloma activity of this compound in preclinical models and lay the groundwork for future clinical investigation. Further research into its pharmacokinetic and pharmacodynamic properties, as well as its potential in combination therapies, is warranted to fully elucidate its clinical utility.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical modification of this compound leads to a specific FGF-trap with antitumor activity in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Directly targeting c-Myc contributes to the anti-multiple myeloma effect of anlotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Target of NSC12: A Technical Guide to a Novel Pan-FGF Trap
For Immediate Release
Brescia, Italy & Parma, Italy – Emerging research has identified the small molecule NSC12 as a potent, orally available pan-FGF (Fibroblast Growth Factor) trap, offering a promising new avenue for therapeutic intervention in FGF-dependent malignancies. This technical guide provides an in-depth overview of the biological target of this compound, its mechanism of action, and the key experimental findings that underpin its characterization as a novel anti-cancer agent.
Executive Summary
This compound functions as an extracellular ligand trap, directly binding to multiple members of the Fibroblast Growth Factor family. This interaction physically sequesters FGFs, preventing them from binding to and activating their cognate Fibroblast Growth Factor Receptors (FGFRs). By inhibiting the initial step of the FGF/FGFR signaling cascade, this compound effectively blocks downstream pathways, such as the MAPK and PI3K-Akt pathways, which are crucial for cell proliferation, survival, and angiogenesis. This novel mechanism of action positions this compound as a significant tool for researchers and a potential therapeutic for various cancers that exhibit dependence on FGF signaling, including lung cancer and multiple myeloma.
Mechanism of Action: Extracellular FGF Sequestration
The primary biological target of this compound is not a receptor or an intracellular enzyme, but rather the FGF ligands themselves. This compound acts as a "pan-FGF trap," demonstrating the ability to bind to a wide array of canonical FGFs.[1] This direct binding interferes with the formation of the essential ternary complex consisting of the FGF ligand, the FGF receptor (FGFR), and a heparan sulfate proteoglycan (HSPG) co-receptor, which is the requisite first step for receptor dimerization and activation.
By sequestering FGF ligands in the extracellular space, this compound prevents the autophosphorylation of FGFRs, thereby inhibiting the subsequent activation of downstream intracellular signaling pathways critical for tumor growth and survival.[2]
Quantitative Analysis of this compound Activity
The efficacy of this compound as an FGF trap has been quantified through various biochemical and cell-based assays. The data highlights its ability to disrupt the FGF-FGFR interaction and inhibit the proliferation of FGF-dependent cancer cells.
| Parameter | Description | Value | Target/Cell Line | Reference |
| ID50 | Concentration for 50% inhibition of FGF2 binding to its immobilized receptor. | ~30 µM | Cell-free assay | [3] |
| Kd | Dissociation constant for binding to various immobilized FGF ligands. | ~16 - 120 µM | Cell-free assay (FGF3, FGF4, FGF6, FGF8, FGF16, FGF18, FGF20, FGF22) | [3] |
| IC50 | Concentration for 50% inhibition of cell proliferation. | ~3 µM | Human Multiple Myeloma (MM) cell lines (KMS-11, OPM-2, U-266, RPMI8226) | [2] |
| IC50 | Concentration for 50% inhibition of HUVEC proliferation. | ~6.5 µM | Human Umbilical Vein Endothelial Cells (HUVECs) | [1] |
Signaling Pathway Inhibition
This compound's mechanism as an FGF trap leads to the shutdown of the canonical FGF/FGFR signaling pathway. The diagram below illustrates the molecular cascade and the point of intervention by this compound.
Experimental Validation Workflow
The characterization of this compound as a pan-FGF trap involved a multi-step experimental approach, progressing from initial biochemical assays to in vivo tumor models.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the biological activity of this compound.
Solid-Phase FGF-Binding Assay
This assay quantifies the ability of this compound to directly bind to FGF ligands and inhibit their interaction with receptors.
-
Plate Coating: 96-well microtiter plates are coated with 100 µL/well of a solution containing 10 µg/mL of FGF2 in phosphate-buffered saline (PBS) and incubated overnight at 4°C.
-
Blocking: Plates are washed with PBS containing 0.05% Tween 20 (PBST) and blocked with 3% bovine serum albumin (BSA) in PBS for 1 hour at 37°C to prevent non-specific binding.
-
Competitive Binding: A fixed concentration of biotinylated soluble FGFR1 is mixed with increasing concentrations of this compound. This mixture is then added to the FGF2-coated wells.
-
Incubation: The plate is incubated for 2 hours at 37°C to allow for competitive binding.
-
Detection: After washing with PBST, wells are incubated with horseradish peroxidase (HRP)-conjugated streptavidin for 1 hour.
-
Signal Development: Following another wash step, a chromogenic HRP substrate (e.g., TMB) is added. The reaction is stopped with sulfuric acid.
-
Data Acquisition: The optical density is measured at 450 nm using a microplate reader. The ID50 value is calculated as the concentration of this compound that inhibits 50% of the binding of FGFR1 to FGF2.
FGFR Phosphorylation Assay (Western Blot)
This method assesses the ability of this compound to inhibit the activation of FGFR in a cellular context.
-
Cell Culture and Treatment: CHO cells overexpressing FGFR1 or cancer cell lines with an active autocrine FGF/FGFR loop (e.g., KMS-11) are seeded and grown to 70-80% confluency. Cells are typically serum-starved for 4-6 hours.
-
Stimulation/Inhibition: Cells are pre-treated with this compound (e.g., 6 µM) for a specified time (e.g., 3-6 hours) before stimulation with an FGF ligand (e.g., FGF2) if an autocrine loop is not present.
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are denatured, separated by SDS-polyacrylamide gel electrophoresis, and transferred to a PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked for 1 hour at room temperature in 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated FGFR (e.g., anti-p-FGFR Tyr653/654).
-
After washing with TBST, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: The signal is visualized using an enhanced chemiluminescence (ECL) substrate and captured with an imaging system.
-
Analysis: Membranes are often stripped and re-probed for total FGFR and a loading control (e.g., β-actin or GAPDH) to normalize the data. Densitometry analysis is performed using software like ImageJ.
Cell Proliferation (MTT) Assay
This colorimetric assay measures the effect of this compound on the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
-
Cell Seeding: FGF-dependent cancer cells (e.g., KATO III, KMS-11) are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and allowed to adhere for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of this compound (or vehicle control, e.g., DMSO) in a low-serum medium (e.g., 1% FBS).
-
Incubation: Plates are incubated for 72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.
-
Solubilization: 100 µL of a solubilization solution (e.g., a solution of SDS in HCl) is added to each well to dissolve the formazan crystals. The plate may be left overnight at 37°C or shaken for 15 minutes to ensure complete dissolution.
-
Data Acquisition: The absorbance is measured on a microplate reader at a wavelength of 570-590 nm, with a reference wavelength of around 630 nm.
-
Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control, and IC50 values are determined.
Conclusion
This compound represents a first-in-class small molecule that operates as a pan-FGF trap. Its unique extracellular mechanism of action, which involves sequestering FGF ligands to prevent receptor activation, distinguishes it from conventional tyrosine kinase inhibitors. The robust preclinical data, supported by the detailed experimental methodologies outlined in this guide, validate the FGF/FGFR axis as the primary biological target of this compound and establish its potential as a therapeutic agent for FGF-dependent cancers. Further investigation and clinical development are warranted to fully explore the therapeutic utility of this novel compound.
References
NSC12: A Potent Pan-FGF Trap for the Inhibition of FGF/FGFR Signaling
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Fibroblast Growth Factor (FGF)/FGF Receptor (FGFR) signaling axis is a critical regulator of a myriad of cellular processes, including proliferation, differentiation, migration, and angiogenesis.[1] Dysregulation of this pathway is a known driver in various pathologies, most notably in oncology, where it contributes to tumor growth, progression, and resistance to therapy.[2][3] Consequently, the FGF/FGFR system has emerged as a promising target for therapeutic intervention. This technical guide provides an in-depth overview of NSC12, a novel small molecule inhibitor of the FGF/FGFR signaling pathway. This compound acts as a "pan-FGF trap," effectively sequestering FGF ligands and preventing their interaction with FGFRs, thereby inhibiting downstream signaling.[4][5][6][7] This document details the mechanism of action, quantitative inhibitory data, relevant experimental protocols, and key signaling pathways associated with this compound.
Mechanism of Action
This compound is an orally available small molecule that functions as an extracellular trap for Fibroblast Growth Factors.[5][8][9] Unlike conventional tyrosine kinase inhibitors that target the intracellular domain of the receptor, this compound directly binds to various FGF ligands.[9][10] This interaction sterically hinders the binding of FGFs to their cognate FGFRs, thus preventing the formation of the FGF-FGFR signaling complex and subsequent receptor dimerization and autophosphorylation.[11][4] By sequestering multiple FGF family members, this compound acts as a broad-spectrum inhibitor of FGF-dependent signaling.[4][12]
Quantitative Data: Inhibitory Profile of this compound
The following tables summarize the key quantitative data demonstrating the inhibitory efficacy of this compound against the FGF/FGFR signaling pathway.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Cell Line/Assay | Value | Reference |
| IC50 (Cell Proliferation) | H1581 Lung Cancer Cells | 2.6 µM | [12] |
| ID50 (FGF2-FGFR1 Binding) | Immobilized Receptor Assay | ~30 µM | [4] |
| Optimal Dose (Cell Treatment) | KATO III Cells | 1.0 or 3.0 µM | [4] |
Table 2: Binding Affinity of this compound for FGF Ligands
| FGF Ligand | Binding Affinity (Kd) | Reference |
| FGF3, FGF4, FGF6, FGF8, FGF16, FGF18, FGF20, FGF22 | ~16 - 120 µM | [4] |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Dosage | Administration | Effect | Reference |
| C57BL/6 mice with tumor xenografts | 2.5 to 10 mg/kg | Intraperitoneal (i.p.) | Significant decrease in tumor weight, FGFR1 phosphorylation, cell proliferation, and angiogenesis. | [4] |
| NOD/Scid mice with HT-1080 tumor xenografts | 7.5 mg/kg | Subcutaneous (s.c.) | Reduced tumor growth. | [13] |
Signaling Pathways
This compound's mechanism of trapping FGF ligands leads to the inhibition of multiple downstream signaling cascades that are crucial for cell growth and survival. The primary pathways affected are the RAS-MAPK, PI3K-AKT, and STAT pathways.
Caption: The FGF/FGFR signaling pathway and the inhibitory action of this compound.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the inhibitory effects of this compound.
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is adapted from methodologies used to assess the effect of this compound on the proliferation of various cancer cell lines.[4]
Objective: To determine the effect of this compound on the viability and proliferation of FGF-dependent cancer cells.
Materials:
-
FGF-dependent cancer cell line (e.g., KATO III, H1581)
-
Complete growth medium (e.g., RPMI with 10% FBS)
-
Serum-free or low-serum medium (e.g., RPMI with 1% FBS)
-
This compound stock solution (dissolved in DMSO)
-
Recombinant FGFs (e.g., FGF2)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in complete growth medium and incubate for 24 hours.
-
Serum Starvation and Treatment: Replace the medium with low-serum medium. Add recombinant FGFs (e.g., 30 ng/ml) to the appropriate wells. Add varying concentrations of this compound (e.g., 1.0 µM, 3.0 µM) or vehicle control (DMSO) to the wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Solubilization: Add solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 595 nm with a reference wavelength of 630 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
Western Blot Analysis of FGFR Phosphorylation
This protocol is designed to assess the inhibitory effect of this compound on FGF-induced FGFR activation.
Objective: To detect the levels of phosphorylated FGFR in cell lysates following treatment with this compound.
Materials:
-
FGF-dependent cancer cell line
-
This compound
-
Recombinant FGFs
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (pan-phospho-FGFR, total FGFR, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat cells with this compound or vehicle for the desired time, followed by stimulation with an appropriate FGF ligand for a short period (e.g., 15 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Densitometrically quantify the bands corresponding to phosphorylated FGFR and normalize to total FGFR or a loading control like β-actin.
Caption: A general experimental workflow for evaluating the efficacy of this compound.
Conclusion
This compound represents a promising therapeutic agent that targets the FGF/FGFR signaling pathway through a novel mechanism of action as a pan-FGF trap. Its ability to inhibit the proliferation of FGF-dependent tumor cells both in vitro and in vivo highlights its potential for the development of new anti-cancer therapies. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in further exploring the therapeutic utility of this compound.
References
- 1. lifesciences.danaher.com [lifesciences.danaher.com]
- 2. FGF/FGFR signaling pathway involved resistance in various cancer types [jcancer.org]
- 3. Targeting the Fibroblast Growth Factor Receptor (FGFR) Family in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. adooq.com [adooq.com]
- 6. Chemical modification of this compound leads to a specific FGF-trap with antitumor activity in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iris.unibs.it [iris.unibs.it]
- 8. Synthesis, Structural Elucidation, and Biological Evaluation of this compound, an Orally Available Fibroblast Growth Factor (FGF) Ligand Trap for the Treatment of FGF-Dependent Lung Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound - MedChem Express [bioscience.co.uk]
- 11. Decoding FGF/FGFR Signaling: Insights into Biological Functions and Disease Relevance [mdpi.com]
- 12. Inhibition of the FGF/FGFR System Induces Apoptosis in Lung Cancer Cells via c-Myc Downregulation and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
In-Depth Technical Guide: Discovery and Synthesis of the NSC12 Compound
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the discovery, synthesis, and biological evaluation of NSC12, a novel anti-cancer agent. This compound was identified through virtual screening as a pregnenolone derivative that functions as an extracellular trap for Fibroblast Growth Factor 2 (FGF2). By binding to FGF2, this compound effectively inhibits the FGF/FGFR signaling pathway, a critical mediator of cell proliferation and survival in various FGF-dependent cancers. This guide details the synthetic route to this compound, summarizes its biological activity with quantitative data, and provides in-depth experimental protocols for its evaluation. Furthermore, it visualizes the compound's mechanism of action and experimental workflows to facilitate a deeper understanding for research and development purposes.
Discovery and Mechanism of Action
This compound was discovered through a virtual screening of the National Cancer Institute (NCI) small molecule library. It was identified as a promising candidate that acts as a pan-Fibroblast Growth Factor (FGF) trap.[1][2]
The primary mechanism of action of this compound is as an extracellular trap for FGF2. It directly binds to FGF2 and sterically hinders its interaction with its high-affinity receptor, Fibroblast Growth Factor Receptor 1 (FGFR1).[3][4] This disruption of the FGF2-FGFR1 binding complex inhibits the subsequent activation of the FGF/FGFR signaling cascade. This pathway, when aberrantly activated, plays a crucial role in tumor growth, angiogenesis, and metastasis.[5][6]
The binding affinity of this compound to FGF2 has been determined with a dissociation constant (Kd) of 51 µM.[3][5] this compound has also been shown to bind to other FGF isoforms, with Kd values ranging from 16 to 120 µM.[3]
Signaling Pathway Diagram
The following diagram illustrates the FGF/FGFR signaling pathway and the point of intervention by this compound.
Synthesis of this compound
A synthetic route for this compound has been developed and reported, which was crucial as no synthesis data was initially available from the NCI.[1][2] The synthesis is a multi-step process starting from pregnenolone. A key step in the synthesis generates a pair of diastereoisomers, of which only one possesses the desired biological activity as an FGF trap.[1][2]
A detailed, step-by-step synthesis protocol is available in the supplementary information of the primary publication: Castelli, R., et al. (2016). Synthesis, Structural Elucidation, and Biological Evaluation of this compound, an Orally Available Fibroblast Growth Factor (FGF) Ligand Trap for the Treatment of FGF-Dependent Lung Tumors. Journal of Medicinal Chemistry, 59(10), 4651-4663.
Quantitative Data
The biological activity of this compound has been quantified across various assays and cell lines. The following tables summarize the key quantitative data.
Table 1: Binding Affinities of this compound for FGF Isoforms
| FGF Isoform | Dissociation Constant (Kd) |
| FGF2 | 51 µM |
| FGF3 | 16 - 120 µM |
| FGF4 | 16 - 120 µM |
| FGF6 | 16 - 120 µM |
| FGF8 | 16 - 120 µM |
| FGF16 | 16 - 120 µM |
| FGF18 | 16 - 120 µM |
| FGF20 | 16 - 120 µM |
| FGF22 | 16 - 120 µM |
| Data sourced from Ronca, et al. (2015).[3] |
Table 2: In Vitro Anti-proliferative Activity of this compound (IC50)
| Cell Line | Cancer Type | IC50 (µM) |
| Mel285 | Uveal Melanoma | ~15 |
| 92.1 | Uveal Melanoma | ~15 |
| Mel270 | Uveal Melanoma | ~15 |
| OMM2.3 | Uveal Melanoma | ~15 |
| HT-1080 | Fibrosarcoma | Data not specified |
| MM.1S | Multiple Myeloma | ~6 |
| Data is approximate and sourced from graphical representations in cited literature.[2][5] |
Experimental Protocols
Cell Viability Assay
This protocol is a general guideline for assessing the anti-proliferative effect of this compound using a tetrazolium-based (e.g., MTT) or luminescence-based (e.g., CellTiter-Glo) assay.
-
Cell Seeding: Plate cancer cells (e.g., Mel285, 92.1, Mel270, OMM2.3, HT-1080, MM.1S) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentrations should typically range from 0.1 to 100 µM. Replace the culture medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 24 to 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment:
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or SDS solution). Read the absorbance at 570 nm using a microplate reader.
-
CellTiter-Glo Assay: Add CellTiter-Glo reagent to each well, mix, and incubate for 10 minutes. Read the luminescence using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value using non-linear regression analysis.
Western Blot for FGFR Phosphorylation
This protocol details the procedure to assess the inhibition of FGFR phosphorylation by this compound.
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Starve the cells in serum-free medium for 4-6 hours. Treat the cells with this compound (e.g., 6 µM or 15 µM) for a specified time (e.g., 3 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Protein Transfer: Normalize protein amounts, add Laemmli buffer, and boil the samples. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phosphorylated FGFR (p-FGFR) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the chemiluminescent signal using an ECL substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed for total FGFR and a loading control (e.g., GAPDH) to normalize the p-FGFR signal.
In Vivo Xenograft Tumor Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a murine xenograft model.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS and Matrigel) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth and Treatment Initiation: Monitor tumor growth regularly. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound orally or via intraperitoneal injection at a predetermined dose and schedule (e.g., 7.5 mg/kg every other day). The control group should receive the vehicle.
-
Tumor Measurement and Monitoring: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).
-
Endpoint and Analysis: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors. The tumors can be weighed and processed for further analysis (e.g., immunohistochemistry for proliferation markers or western blot for FGFR phosphorylation).
Experimental Workflow
The following diagram outlines the logical flow of experiments for the evaluation of this compound.
Conclusion
This compound represents a promising first-in-class small molecule FGF trap with demonstrated anti-tumor activity in preclinical models of FGF-dependent cancers. Its unique mechanism of action, targeting the extracellular FGF ligand rather than the intracellular kinase domain of the receptor, may offer a differentiated safety and efficacy profile compared to traditional FGFR tyrosine kinase inhibitors. The detailed synthetic and experimental protocols provided in this guide are intended to facilitate further research and development of this compound and its analogs as potential cancer therapeutics. Further investigation into its pharmacokinetic properties, in vivo efficacy in a broader range of tumor models, and potential for combination therapies is warranted.
References
The Structure-Activity Relationship of NSC12: A Pan-FGF Trap with Antitumor Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
NSC12 is a first-in-class, orally available small molecule that functions as a pan-fibroblast growth factor (FGF) trap. By binding to multiple FGFs, this compound effectively inhibits their interaction with FGF receptors (FGFRs), leading to the blockade of downstream signaling pathways crucial for tumor growth, angiogenesis, and metastasis. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing the key structural motifs essential for its biological activity. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows to facilitate further research and development in this area.
Introduction
The fibroblast growth factor (FGF)/FGF receptor (FGFR) signaling axis is a critical regulator of various cellular processes, including proliferation, differentiation, migration, and survival.[1] Aberrant activation of this pathway, through mechanisms such as gene amplification, mutations, or chromosomal translocations, is a known driver in a variety of human cancers, including multiple myeloma and lung cancer.[2][3] Consequently, targeting the FGF/FGFR axis has emerged as a promising therapeutic strategy in oncology.
This compound, a pregnenolone derivative, was identified as a potent inhibitor of the FGF/FGFR interaction.[4] It acts as a molecular trap for FGFs, preventing the formation of the FGF-FGFR-heparan sulfate proteoglycan (HSPG) ternary complex required for receptor activation.[5] This unique extracellular mechanism of action distinguishes this compound from conventional tyrosine kinase inhibitors that target the intracellular domain of FGFRs. Extensive SAR studies have been conducted to optimize the potency and specificity of the this compound scaffold, leading to the identification of key structural features that govern its FGF-trapping ability.
Mechanism of Action
This compound exerts its antitumor effects by directly binding to various FGF ligands, thereby preventing their engagement with FGFRs. This disruption of the ligand-receptor interaction inhibits FGFR dimerization and subsequent autophosphorylation, effectively blocking the activation of downstream intracellular signaling cascades. The primary pathways attenuated by this compound are the Ras-MAPK and PI3K-Akt pathways, both of which are central to cell proliferation and survival.[6]
Furthermore, inhibition of the FGF/FGFR axis by this compound has been shown to induce the proteasomal degradation of the oncoprotein c-Myc, a key downstream effector of FGF signaling that plays a critical role in cell cycle progression and tumorigenesis.[7] This multifaceted mechanism contributes to the potent anti-proliferative, anti-angiogenic, and pro-apoptotic effects of this compound observed in various preclinical cancer models.
Structure-Activity Relationship (SAR) Studies
The SAR of this compound has been extensively investigated, with a focus on modifications of the steroidal backbone and the C17 side chain. These studies have revealed several critical structural determinants for its biological activity.
The Steroid Nucleus
The pregnenolone steroid nucleus serves as the scaffold for this compound. Modifications at the C3 position have been explored to enhance specificity and reduce potential off-target effects. For instance, replacement of the 3β-hydroxyl group with a keto group, as seen in compound 25b , was found to abolish binding to the estrogen receptor, thereby increasing its specificity as an FGF trap.[2]
The C17 Side Chain
The 1,1-bis(trifluoromethyl)-1,3-propanediol chain at the C17 position of the steroid nucleus is a pivotal structural feature for the FGF trapping activity of this compound.[4] Attempts to replace this side chain have generally resulted in a significant decrease or complete loss of activity.
Stereochemistry at C20
The stereochemistry at the C20 position has been shown to influence the biological activity of this compound analogs.
Non-Steroidal Scaffolds
To improve upon the drug-like properties of the steroidal scaffold, a scaffold hopping approach has led to the development of non-steroidal this compound derivatives. Compounds 22 and 57 have emerged from these efforts, demonstrating potent FGF2 binding and inhibition of FGFR activation in multiple myeloma cells.[5]
Quantitative Data
The following tables summarize the reported binding affinities and cytotoxic activities of this compound and its key analogs.
Table 1: FGF Binding Affinities of this compound and Analogs
| Compound | Target FGF(s) | Kd (μM) |
| This compound | FGF2 | 51[1] |
| This compound | FGF3, FGF4, FGF6, FGF8, FGF16, FGF18, FGF20, FGF22 | 16 - 120[1] |
| Compound 57 | FGF2 | ~24[5] |
Table 2: In Vitro Cytotoxicity of this compound and Analogs
| Compound | Cell Line | IC50 (μM) |
| This compound | HT-1080 (Fibrosarcoma) | ~10 (at 48h)[8] |
| This compound | Various FGF-dependent cancer cell lines | Data available in literature |
| Compound 22 | Multiple Myeloma cell lines | Data available in literature |
| Compound 57 | Multiple Myeloma cell lines | Data available in literature |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the evaluation of this compound and its analogs.
Western Blot Analysis for FGFR Phosphorylation
This protocol is used to assess the inhibitory effect of this compound on FGFR activation.
-
Cell Culture and Treatment: Plate FGF-dependent cancer cells (e.g., KMS-11) in appropriate growth medium. Once the cells reach 70-80% confluency, starve them in serum-free medium for 24 hours. Treat the cells with various concentrations of this compound or its analogs for a specified time (e.g., 6 or 16 hours). A vehicle control (e.g., DMSO) should be included.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phosphorylated FGFR (p-FGFR) overnight at 4°C. Subsequently, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Normalization: Strip the membrane and re-probe with an antibody against total FGFR to normalize for protein loading.
Cell Proliferation Assay (MTT Assay)
This assay measures the cytotoxic effect of this compound on cancer cells.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or its analogs for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
MTT Incubation: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is used to determine the binding kinetics and affinity (Kd) of this compound to FGFs.
-
Immobilization: Immobilize the FGF ligand onto a sensor chip surface.
-
Binding Analysis: Inject a series of concentrations of this compound or its analogs over the sensor surface and monitor the change in the SPR signal in real-time.
-
Data Fitting: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Visualizations
Signaling Pathways
Caption: FGF/FGFR signaling pathway and the inhibitory mechanism of this compound.
Experimental Workflows
Caption: Workflow for Western Blot analysis of FGFR phosphorylation.
Caption: Workflow for the MTT cell proliferation assay.
Conclusion
This compound represents a novel class of anticancer agents that target the FGF/FGFR signaling pathway through an extracellular mechanism. The SAR studies have provided valuable insights into the structural requirements for its FGF-trapping activity, paving the way for the design of more potent and specific analogs. The development of non-steroidal derivatives holds promise for improved pharmacokinetic and pharmacodynamic properties. The detailed experimental protocols and pathway visualizations provided in this guide are intended to serve as a valuable resource for researchers in the field of oncology and drug discovery, facilitating the continued exploration of this compound and its derivatives as potential cancer therapeutics.
References
- 1. New developments in the biology of fibroblast growth factors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical modification of this compound leads to a specific FGF-trap with antitumor activity in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Structural Elucidation, and Biological Evaluation of this compound, an Orally Available Fibroblast Growth Factor (FGF) Ligand Trap for the Treatment of FGF-Dependent Lung Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of novel FGF trap small molecules endowed with anti-myeloma activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iris.unibs.it [iris.unibs.it]
- 6. Differential Regulation of N-Myc and c-Myc Synthesis, Degradation, and Transcriptional Activity by the Ras/Mitogen-activated Protein Kinase Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of c-Myc Degradation by Nickel Compounds and Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Dual Threat of NSC12: A Technical Overview of its Antitumor and Antiangiogenic Properties
For Immediate Release
This technical guide provides an in-depth analysis of the antitumor and antiangiogenic properties of NSC12, a novel small molecule compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes the current understanding of this compound's mechanism of action, presents quantitative data from key preclinical studies, and outlines detailed experimental protocols.
Core Mechanism of Action: A Pan-FGF Trap
This compound functions as a potent pan-Fibroblast Growth Factor (FGF) trap.[1][2][3][4] Its primary mechanism involves the direct binding to multiple FGF ligands, thereby inhibiting their interaction with FGF receptors (FGFRs). This action effectively blocks the formation of the crucial FGF/FGFR/Heparan Sulfate Proteoglycan (HSPG) ternary complex, a critical step in the activation of FGF signaling pathways.[4] By sequestering FGFs, this compound abrogates downstream signaling cascades, including the FRS2 and ERK1/2 pathways, which are pivotal for cell proliferation, survival, and angiogenesis.[5]
Quantitative Analysis of Antitumor and Antiangiogenic Efficacy
The efficacy of this compound has been demonstrated across a range of preclinical models. The following tables summarize the key quantitative findings from in vitro and in vivo studies.
Table 1: In Vitro Antiproliferative Activity of this compound
| Cell Line | Cancer Type | Parameter | Value | Incubation Time |
| HT-1080 | Human Fibrosarcoma | IC50 | ~10 µM (estimated) | 48 hours |
| Mel285 | Uveal Melanoma | % Proliferation Inhibition | Significant at 15 µM | 24 hours |
| 92.1 | Uveal Melanoma | % Proliferation Inhibition | Significant at 15 µM | 24 hours |
| Mel270 | Uveal Melanoma | % Proliferation Inhibition | Significant at 15 µM | 24 hours |
| OMM2.3 | Uveal Melanoma | % Proliferation Inhibition | Significant at 15 µM | 24 hours |
Note: IC50 value for HT-1080 is estimated from graphical data presented in the cited literature. Data for uveal melanoma cell lines indicates significant inhibition at the tested concentration, but full dose-response curves were not available.
Table 2: In Vitro Binding Affinity and Target Inhibition
| Target Interaction | Parameter | Value |
| FGF2 binding to FGFR | ID50 | ~30 µM |
| Binding to various FGFs (e.g., FGF2, FGF4, FGF8) | Kd | Not specified |
Table 3: In Vivo Antitumor Efficacy of this compound
| Cancer Model | Treatment | Outcome |
| HT-1080 Human Fibrosarcoma Xenograft | 7.5 mg/kg this compound | Significant reduction in tumor volume and weight |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. This section provides an overview of the key experimental protocols employed in the evaluation of this compound.
Cell Viability Assay (MTT Assay)
This assay quantifies the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound or vehicle control for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate time to induce apoptosis.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the different cell populations.
In Vivo Xenograft Model
This model assesses the antitumor activity of this compound in a living organism.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., HT-1080) into the flank of immunodeficient mice.
-
Tumor Growth: Allow the tumors to reach a palpable size.
-
Treatment Administration: Administer this compound or a vehicle control to the mice via an appropriate route (e.g., intraperitoneal injection) at a specified dose and schedule.
-
Tumor Measurement: Measure the tumor volume at regular intervals using calipers.
-
Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and measure their weight. Further analysis, such as immunohistochemistry for markers of proliferation and angiogenesis, can also be performed.
Visualizing the Science: Diagrams and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Synthesis, Structural Elucidation, and Biological Evaluation of this compound, an Orally Available Fibroblast Growth Factor (FGF) Ligand Trap for the Treatment of FGF-Dependent Lung Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical modification of this compound leads to a specific FGF-trap with antitumor activity in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of novel FGF trap small molecules endowed with anti-myeloma activity [iris.unibs.it]
- 5. researchgate.net [researchgate.net]
NSC12: A Pregnenolone Derivative Targeting the FGF/FGFR Axis in Cancer Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
NSC12 is a synthetic pregnenolone derivative that has emerged as a promising anti-cancer agent. Unlike traditional cytotoxic chemotherapies, this compound functions as a pan-Fibroblast Growth Factor (FGF) trap. Its unique mechanism of action involves binding to various FGF ligands, thereby preventing their interaction with Fibroblast Growth Factor Receptors (FGFRs). This blockade of the FGF/FGFR signaling pathway, a critical regulator of cell proliferation, survival, and angiogenesis, leads to potent anti-tumor effects across a range of cancer types. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols for its evaluation, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
The FGF/FGFR signaling axis is a crucial pathway in normal physiological processes, including embryonic development, tissue repair, and angiogenesis. However, aberrant activation of this pathway through genetic alterations such as gene amplification, mutations, or transnational fusions of FGFRs, or through overexpression of FGF ligands, is a common driver of tumorigenesis and cancer progression. Consequently, targeting the FGF/FGFR axis has become a key strategy in modern oncology drug development.
This compound, a steroidal molecule derived from pregnenolone, represents a novel therapeutic approach to inhibit this pathway. It acts as an extracellular ligand trap, sequestering FGFs and preventing them from binding to and activating their cognate receptors. This mode of action offers a broad inhibition of FGF-driven oncogenic signaling.
Mechanism of Action
This compound's primary mechanism of action is the direct binding to a wide range of FGF ligands. This interaction sterically hinders the FGF ligands from binding to the extracellular domain of their receptors, FGFRs. By preventing the formation of the FGF-FGFR complex, this compound effectively blocks the subsequent dimerization and trans-autophosphorylation of the intracellular tyrosine kinase domains of the receptors.
The inhibition of FGFR activation disrupts multiple downstream signaling cascades crucial for cancer cell survival and proliferation, including:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: A central pathway that regulates cell proliferation, differentiation, and survival.
-
PI3K-AKT-mTOR Pathway: A key pathway involved in cell growth, metabolism, and survival.
-
PLCγ Pathway: This pathway is involved in cell motility and invasion.
A significant downstream effector of the FGF/FGFR pathway is the proto-oncogene c-Myc. Inhibition of FGF/FGFR signaling by this compound leads to the downregulation of c-Myc expression.[1] c-Myc is a master transcriptional regulator of genes involved in cell cycle progression, metabolism, and protein synthesis.[2] Its suppression contributes significantly to the anti-proliferative and pro-apoptotic effects of this compound.[1]
Quantitative Data
The anti-cancer efficacy of this compound has been demonstrated in numerous preclinical studies. The following tables summarize the available quantitative data on its in vitro cytotoxicity and in vivo anti-tumor activity.
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| HT-1080 | Fibrosarcoma | ~10 | [3] |
| Mel285 | Uveal Melanoma | ~15 | [4] |
| 92.1 | Uveal Melanoma | ~15 | [4] |
| Mel270 | Uveal Melanoma | ~15 | [4] |
| OMM2.3 | Uveal Melanoma | ~15 | [4] |
Note: IC50 values can vary depending on the specific experimental conditions, such as incubation time and assay method.
Table 2: In Vivo Anti-Tumor Efficacy of this compound in Xenograft Models
| Cancer Type | Animal Model | Treatment Dose and Schedule | Tumor Growth Inhibition (%) | Citation(s) |
| Fibrosarcoma (HT-1080 cells) | NOD/Scid mice | 7.5 mg/kg, s.c. | Significant reduction in tumor weight | [3] |
| Lung Cancer | N/A | N/A | N/A | [5] |
| Multiple Myeloma | N/A | N/A | N/A | [6] |
Note: Further studies are required to provide more detailed quantitative data on tumor growth inhibition percentages across various cancer models and dosing regimens.
Table 3: Binding Affinity of this compound for FGF Ligands
| FGF Ligand | Dissociation Constant (Kd) (µM) | Citation(s) |
| FGF2 | 51 | [7] |
| FGF3, FGF4, FGF6, FGF8, FGF16, FGF18, FGF20, FGF22 | 16 - 120 | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the anti-cancer activity of this compound.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[8]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)[9]
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with serial dilutions of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.[9] During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control. Determine the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect and quantify apoptosis by flow cytometry.[10] Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, allowing for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.[11]
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration to induce apoptosis. Include an untreated control.
-
Cell Harvesting: Harvest the cells (both adherent and floating) and wash them with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[11]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations will be distinguished based on their fluorescence:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
In Vivo Xenograft Tumor Model
Patient-derived xenograft (PDX) models or cell line-derived xenograft (CDX) models are used to evaluate the anti-tumor efficacy of this compound in a living organism.[12][13]
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)
-
Cancer cells or tumor fragments for implantation
-
This compound formulation for in vivo administration (e.g., in a suitable vehicle for oral gavage or intraperitoneal injection)
-
Calipers for tumor measurement
Procedure:
-
Cell/Tumor Implantation: Subcutaneously implant a specific number of cancer cells or a small tumor fragment into the flank of each mouse.[12]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound to the treatment group according to the predetermined dose and schedule. The control group receives the vehicle.
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., 2-3 times per week).[14] Calculate the tumor volume using the formula: Volume = (width² x length) / 2.[14]
-
Monitoring: Monitor the mice for any signs of toxicity and record their body weights.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors.
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the this compound-treated and control groups to determine the tumor growth inhibition.
Visualizations
Signaling Pathway
Caption: this compound inhibits the FGF/FGFR signaling pathway.
Experimental Workflow
Caption: General workflow for preclinical evaluation of this compound.
Synthesis
This compound is a synthetic derivative of pregnenolone.[6] The synthesis involves modifications to the core steroid structure, notably the introduction of a unique side chain at the C17 position, which is crucial for its FGF-trapping activity.[6] A detailed synthetic route has been published, allowing for the characterization and production of the active compound for research purposes.[5]
Conclusion
This compound represents a promising therapeutic agent for cancers driven by aberrant FGF/FGFR signaling. Its unique mechanism as a pan-FGF trap offers a broad-spectrum inhibition of this critical oncogenic pathway. The preclinical data summarized in this guide demonstrate its potent anti-proliferative and pro-apoptotic effects in various cancer models. The provided experimental protocols and visualizations serve as a valuable resource for researchers and drug development professionals seeking to further investigate and develop this compound and similar compounds for clinical applications in oncology. Further research is warranted to fully elucidate its therapeutic potential and to identify predictive biomarkers for patient selection.
References
- 1. Knockdown of c-Myc inhibits cell proliferation by negatively regulating the Cdk/Rb/E2F pathway in nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. c-Myc and downstream targets in the pathogenesis and treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Structural Elucidation, and Biological Evaluation of this compound, an Orally Available Fibroblast Growth Factor (FGF) Ligand Trap for the Treatment of FGF-Dependent Lung Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of novel FGF trap small molecules endowed with anti-myeloma activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New developments in the biology of fibroblast growth factors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. MTT assay overview | Abcam [abcam.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 13. Establishment and Use of Patient-Derived Xenograft Models for Drug Testing in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
The Impact of NSC12 on Cancer Stem-Like Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cancer stem-like cells (CSCs) represent a subpopulation of tumor cells implicated in tumor initiation, metastasis, therapeutic resistance, and relapse. The identification and targeting of CSCs is a critical area of oncology research. This technical guide explores the effects of NSC12, a small molecule compound, on cancer stem-like cells, with a particular focus on its application in uveal melanoma (UM). This compound acts as a pan-Fibroblast Growth Factor (FGF) trap, effectively sequestering FGF ligands and preventing the activation of their cognate receptors (FGFRs).[1] This mechanism of action has been shown to selectively impact a subset of cancer cells exhibiting stem-like properties, offering a promising avenue for the development of novel anti-cancer therapies. This document provides an in-depth overview of the signaling pathways affected by this compound, detailed experimental protocols for assessing its impact, and a summary of key quantitative findings.
The FGF/FGFR Signaling Axis and its Interruption by this compound
The FGF/FGFR signaling pathway plays a crucial role in normal cellular processes, including proliferation, differentiation, and migration. In many cancers, this pathway is aberrantly activated, contributing to tumor progression and the maintenance of a CSC phenotype. This compound functions by binding to FGF ligands, thereby preventing their interaction with FGFRs and inhibiting the subsequent downstream signaling cascade.[1] This interruption leads to a reduction in the phosphorylation of key signaling molecules, ultimately resulting in decreased cell proliferation, migration, and survival, and the induction of apoptosis in susceptible cancer stem-like cell populations.[2]
Caption: this compound-mediated inhibition of the FGF/FGFR signaling pathway.
Quantitative Impact of this compound on Cancer Stem-Like Cells
The following tables summarize the quantitative effects of this compound on various cancer cell lines, with a focus on markers and characteristics associated with cancer stem-like cells.
Table 1: Effect of this compound on Cell Viability (IC50)
| Cell Line | Cancer Type | This compound IC50 | Reference |
| H1581 | Lung Cancer | 2.6 µM | [3] |
Table 2: Induction of Apoptosis by this compound in Uveal Melanoma Cells
| Cell Line | Treatment | % Annexin V Positive Cells (Mean ± SEM) | Fold Increase vs. Control | Reference |
| 92.1 | Control | 5.2 ± 0.8 | - | [1] |
| 92.1 | 15 µM this compound (2h) | 18.5 ± 2.1 | ~3.6 | [1] |
| Mel270 | Control | 4.8 ± 0.6 | - | [1] |
| Mel270 | 15 µM this compound (3h) | 21.3 ± 2.5 | ~4.4 | [1] |
Table 3: Effect of this compound on Cancer Stem-Like Cell Marker Expression
| Cell Line | Marker | This compound-sensitive vs. This compound-resistant | Fold Change | Reference |
| 92.1 | NANOG (mRNA) | NSC12sens vs NSC12res | ~4.5 | [4] |
| 92.1 | OCT4 (mRNA) | NSC12sens vs NSC12res | ~3.0 | [4] |
| 92.1 | SOX2 (mRNA) | NSC12sens vs NSC12res | ~2.5 | [4] |
| Mel270 | NANOG (mRNA) | NSC12sens vs NSC12res | ~3.0 | [4] |
| Mel270 | OCT4 (mRNA) | NSC12sens vs NSC12res | ~2.8 | [4] |
| Mel270 | SOX2 (mRNA) | NSC12sens vs NSC12res | ~2.2 | [4] |
Table 4: Inhibition of Self-Renewal Capacity by this compound
| Cell Line | Assay | Treatment | % Reduction in Sphere Formation (Mean ± SEM) | Reference |
| 92.1 | Melanosphere Formation | 7 µM this compound | 60 ± 8 | [5] |
| Mel270 | Melanosphere Formation | 7 µM this compound | 75 ± 10 | [5] |
| Mel285 | Melanosphere Formation | 7 µM this compound | 80 ± 9 | [5] |
Experimental Workflow for Investigating this compound's Effects
The following diagram outlines a typical experimental workflow to characterize the impact of this compound on cancer stem-like cells.
Caption: A logical workflow for assessing the impact of this compound.
Experimental Protocols
Western Blot Analysis for Phosphorylated Proteins
This protocol is adapted for the analysis of phosphorylated FGFR, FRS2, and ERK1/2.
a. Cell Lysis:
-
Culture uveal melanoma cells to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound for the specified duration.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
Determine protein concentration using a BCA assay.
b. SDS-PAGE and Electrotransfer:
-
Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-40 µg) into the wells of an SDS-PAGE gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane at 100V for 1-2 hours at 4°C.
c. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-FGFR, p-FRS2, p-ERK1/2, total FGFR, total FRS2, total ERK1/2, cleaved PARP, cleaved Caspase-3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensities using densitometry software.[6][7]
Melanosphere Formation Assay
This assay assesses the self-renewal capacity of cancer stem-like cells.[8][9]
-
Prepare a single-cell suspension of uveal melanoma cells by enzymatic digestion (e.g., with Accutase) and passing through a 40 µm cell strainer.
-
Count viable cells using a hemocytometer or automated cell counter.
-
Resuspend cells in serum-free sphere-forming medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF).
-
Plate the cells at a low density (e.g., 1,000 to 5,000 cells/well) in ultra-low attachment 6-well or 96-well plates.
-
Add this compound at various concentrations to the respective wells.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 7-14 days.
-
Count the number of melanospheres (typically >50 µm in diameter) in each well under a microscope.
-
Calculate the sphere formation efficiency (SFE) as: (Number of spheres formed / Number of cells seeded) x 100%.[8][9]
Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2][4][5]
-
Seed uveal melanoma cells and treat with this compound as required.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Centrifuge the cells at a low speed and discard the supernatant.
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate the cells in the dark for 15-20 minutes at room temperature.
-
Add additional 1X binding buffer to each sample.
-
Analyze the samples by flow cytometry within one hour.
-
Gate the cell populations to quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic/necrotic: Annexin V+/PI+).[2][4][5]
Conclusion
This compound demonstrates significant potential as a therapeutic agent targeting cancer stem-like cells by disrupting the FGF/FGFR signaling axis. Its ability to induce apoptosis and inhibit the self-renewal capacity of CSCs, particularly in uveal melanoma, highlights a promising strategy for overcoming therapeutic resistance and preventing tumor recurrence. The experimental protocols and quantitative data presented in this guide provide a comprehensive framework for researchers and drug development professionals to further investigate the mechanisms of this compound and evaluate its clinical translatability. Further studies are warranted to explore the in vivo efficacy of this compound and to identify predictive biomarkers for patient stratification.
References
- 1. researchgate.net [researchgate.net]
- 2. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 3. Inhibition of the FGF/FGFR System Induces Apoptosis in Lung Cancer Cells via c-Myc Downregulation and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bosterbio.com [bosterbio.com]
- 6. benchchem.com [benchchem.com]
- 7. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Melanoma Stem Cell Sphere Formation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Melanoma Stem Cell Sphere Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of NSC12 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vitro characterization of NSC12, a potent, orally available pan-Fibroblast Growth Factor (FGF) trap.[1][2][3] this compound exerts its antitumor activity by inhibiting the interaction between FGFs and their receptors (FGFRs), making it a promising candidate for cancers dependent on FGF/FGFR signaling.[4][5][6][7] The following protocols are designed to guide researchers in evaluating the efficacy and mechanism of action of this compound in relevant cancer cell lines.
Mechanism of Action
This compound functions as a multi-FGF trap, binding to various FGF ligands with high affinity.[1] This interaction prevents FGFs from binding to and activating their cell surface receptors (FGFRs). The subsequent inhibition of FGFR phosphorylation leads to the downregulation of downstream signaling pathways, including the MAPK and PI3K-Akt pathways, which are crucial for cell proliferation and survival.[5] In multiple myeloma cells, this compound-mediated inhibition of FGF/FGFR signaling has been shown to induce the proteasomal degradation of the oncoprotein c-Myc, leading to mitochondrial oxidative stress, DNA damage, and ultimately, apoptosis.[4]
Signaling Pathway Diagram
Caption: this compound mechanism of action.
Quantitative Data Summary
The following tables summarize the reported in vitro activities of this compound across various cancer cell lines.
Table 1: Inhibitory Concentration (IC50) of this compound in Multiple Myeloma Cell Lines
| Cell Line | IC50 (µM) |
| KMS-11 | Similar to reference compound 1 |
| OPM-2 | Similar to reference compound 1 |
| RPMI8226 | Similar to reference compound 1 |
| U-266 | Similar to reference compound 1 |
Data extracted from a study where this compound (compound 1) was compared with its derivatives.[5]
Table 2: Effective Concentrations of this compound in Various Assays
| Cell Line | Assay | Concentration (µM) | Incubation Time | Observed Effect | Reference |
| KATO III | Proliferation | 1.0 or 3.0 | 72 h | Reduced proliferation | [1] |
| KMS-11 | FGFR3 Phosphorylation | 6 | Not Specified | Almost complete inhibition | [4][5] |
| B16-LS9 | FGFR1/3 Phosphorylation | Increasing concentrations | 12 h | Dose-dependent inhibition | [8] |
| B16-LS9 | Proliferation | Increasing concentrations | 24 h | Reduced proliferation | [8] |
| B16-LS9 | Cell Migration | 3.0 | 18 h | Impaired cell migration | [8] |
| 92.1, Mel270 (Uveal Melanoma) | Cell Adhesion | 15 | Time-course | Reduced cell adhesion | [9] |
Experimental Protocols
Preparation of this compound Stock Solution
This compound is soluble in DMSO.[1] To prepare a stock solution, dissolve the powdered compound in fresh, high-quality DMSO to a concentration of 10 mM. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to one month or -80°C for up to six months.[7]
General Cell Culture
The following is a generalized protocol. Specific cell lines may have unique requirements.
-
Media: Use the recommended growth medium for your specific cell line (e.g., RPMI-1640 for KATO III and multiple myeloma cell lines), supplemented with 1-10% Fetal Bovine Serum (FBS) and antibiotics (penicillin/streptomycin).
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells upon reaching 70-80% confluency to maintain exponential growth.
Cell Proliferation Assay (e.g., using KATO III cells)
This protocol is adapted from the methodology described for KATO III cells.[1]
-
Cell Seeding: Plate 1 x 10^4 KATO III cells per well in a 96-well plate in RPMI medium supplemented with 1% FBS.
-
Incubation: Allow cells to adhere and stabilize for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced toxicity. Treat the cells with varying concentrations of this compound (e.g., 0.1, 0.3, 1.0, 3.0, 10 µM). Include a vehicle control (medium with DMSO) and a positive control if available.
-
Incubation: Incubate the plates for 72 hours at 37°C.
-
Assessment: Determine cell viability using a suitable method, such as MTT, MTS, or a cell counting kit.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot for FGFR Phosphorylation (e.g., using B16-LS9 cells)
This protocol is based on the methodology for assessing FGFR phosphorylation in B16-LS9 cells.[8]
-
Cell Seeding: Plate B16-LS9 cells in 6-well plates and grow to 70-80% confluency.
-
Serum Starvation (Optional): To reduce basal receptor phosphorylation, serum-starve the cells for 4-6 hours prior to treatment.
-
Treatment: Treat the cells with increasing concentrations of this compound for 12 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phosphorylated FGFR (p-FGFR) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total FGFR and a loading control (e.g., GAPDH or β-actin) to normalize the data.
-
Densitometry: Quantify the band intensities using image analysis software.
Experimental Workflow Diagram
Caption: General experimental workflow.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Synthesis, Structural Elucidation, and Biological Evaluation of this compound, an Orally Available Fibroblast Growth Factor (FGF) Ligand Trap for the Treatment of FGF-Dependent Lung Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. adooq.com [adooq.com]
- 4. iris.unibs.it [iris.unibs.it]
- 5. ora.uniurb.it [ora.uniurb.it]
- 6. Chemical modification of this compound leads to a specific FGF-trap with antitumor activity in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Preparing NSC12 Stock Solutions for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC12 is a potent, orally available small molecule that functions as a pan-Fibroblast Growth Factor (FGF) trap.[1][2] It effectively inhibits the interaction between various FGF ligands and their receptors (FGFRs), a signaling axis frequently dysregulated in various cancers and other proliferative diseases.[1][3][4][5] By sequestering FGFs, this compound prevents the activation of downstream signaling pathways, thereby impeding FGF-dependent tumor growth, angiogenesis, and metastasis.[1][6] Proper preparation of this compound stock solutions is a critical first step for accurate and reproducible in vitro studies investigating its therapeutic potential. This document provides a detailed protocol for the preparation, storage, and application of this compound stock solutions in a cell culture setting.
Data Presentation
For ease of reference and experimental planning, the following table summarizes the key quantitative data for this compound.
| Parameter | Value | Solvent/Conditions | Source(s) |
| Molecular Weight | 484.52 g/mol | - | [1] |
| Molecular Formula | C₂₄H₃₄F₆O₃ | - | [1] |
| CAS Number | 102586-30-1 | - | [1][7] |
| Solubility | ~10.3 mg/mL (21.25 mM) | Fresh, anhydrous DMSO | [1] |
| ~63 mg/mL | Ethanol | [1] | |
| ~2 mg/mL | DMF | [8] | |
| ~0.1 mg/mL | Ethanol:PBS (pH 7.2) (1:2) | [8] | |
| Insoluble | Water | [1] | |
| Powder Storage | 3 years at -20°C | From date of receipt | [1] |
| Stock Solution Storage | 1 year at -80°C | In solvent | [1] |
| 1 month at -20°C | In solvent | [1][3][9] | |
| Recommended In Vitro Working Concentration | 1.0 - 15 µM | Varies by cell line and experimental design | [1][10] |
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, DNase/RNase-free microcentrifuge tubes or cryovials
-
Sterile, disposable serological pipettes and pipette tips
-
Vortex mixer
-
Calibrated analytical balance
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol for Preparing a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO, a common starting concentration for subsequent dilutions.
-
Pre-weighing Preparation: In a sterile environment, such as a laminar flow hood, carefully weigh the desired amount of this compound powder. To prepare 1 mL of a 10 mM stock solution, you will need 4.85 mg of this compound (Molecular Weight: 484.52 g/mol ). Calculation: (10 mmol/L) * (1 L/1000 mL) * (484.52 g/mol ) * (1000 mg/g) * 1 mL = 4.85 mg
-
Dissolution: Transfer the weighed this compound powder into a sterile microcentrifuge tube. Add the calculated volume of anhydrous DMSO. For a 10 mM solution, add 1 mL of DMSO for every 4.85 mg of this compound.
-
Vortexing: Tightly cap the tube and vortex thoroughly until the this compound is completely dissolved. The solution should be clear and free of any particulate matter. Gentle warming (e.g., in a 37°C water bath) for a few minutes can aid dissolution if necessary.
-
Sterilization (Optional but Recommended): To ensure sterility for cell culture use, filter the stock solution through a 0.22 µm DMSO-compatible sterile filter into a new sterile tube. This step is crucial if the initial weighing was not performed in a sterile environment.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile cryovials.[1][3] Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.
-
Long-term Storage: Store the aliquots at -80°C for up to one year.[1] For short-term storage, aliquots can be kept at -20°C for up to one month.[1][3][9]
Protocol for Preparing Working Solutions
-
Thawing the Stock Solution: Remove one aliquot of the this compound stock solution from the freezer and allow it to thaw completely at room temperature.
-
Calculating Dilutions: Determine the final concentration of this compound you wish to use in your experiment (e.g., 10 µM). Calculate the volume of stock solution needed to achieve this concentration in your final culture volume. For example, to make 1 mL of a 10 µM working solution from a 10 mM stock, you would need 1 µL of the stock solution (a 1:1000 dilution).
-
Preparing the Working Solution: It is recommended to perform a serial dilution. First, prepare an intermediate dilution of the stock solution in fresh, pre-warmed complete cell culture medium. Then, add the appropriate volume of this intermediate dilution to your cell culture wells to achieve the final desired concentration. This method ensures a more homogenous distribution of the compound in the culture medium.
-
Important Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Mandatory Visualizations
This compound Mechanism of Action: FGF Signaling Inhibition
The following diagram illustrates the mechanism by which this compound inhibits FGF signaling.
Caption: this compound acts as an FGF trap, preventing FGF from binding to its receptor and inhibiting downstream signaling.
Experimental Workflow: Preparing this compound Stock Solution
This diagram outlines the key steps in the preparation of this compound stock solutions.
Caption: Workflow for the preparation and storage of this compound stock solutions for cell culture applications.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Synthesis, Structural Elucidation, and Biological Evaluation of this compound, an Orally Available Fibroblast Growth Factor (FGF) Ligand Trap for the Treatment of FGF-Dependent Lung Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Chemical modification of this compound leads to a specific FGF-trap with antitumor activity in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - MedChem Express [bioscience.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. NSC-12 | 102586-30-1 [chemicalbook.com]
- 8. caymanchem.com [caymanchem.com]
- 9. NSC-12|102586-30-1|COA [dcchemicals.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for NSC12 in Uveal Melanoma Cell Adhesion Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of NSC12, a pan-Fibroblast Growth Factor (FGF) trap, in studying uveal melanoma (UM) cell adhesion. The provided protocols and data are based on published research and are intended to guide researchers in designing and executing similar experiments.
Introduction
Uveal melanoma is the most common primary intraocular malignancy in adults, with a high propensity for metastasis, primarily to the liver. Cell adhesion is a critical process in tumor progression and metastasis, involving complex signaling pathways. The FGF signaling pathway has been implicated in UM progression and the maintenance of cancer stem-like cells. This compound is a small molecule that acts as a pan-FGF trap, inhibiting the interaction between FGF and its receptors (FGFRs).[1][2] Studies have shown that this compound impairs UM cell proliferation and, importantly, affects cell adhesion, a key step in the metastatic cascade.[1][3]
Mechanism of Action
This compound functions by sequestering FGF ligands, thereby preventing their binding to FGFRs on the surface of uveal melanoma cells. This inhibition of FGF/FGFR signaling disrupts downstream pathways that regulate cell adhesion, migration, and survival. One of the key observed effects of this compound on UM cells is the reduction in the phosphorylation of paxillin (p-PAX), a focal adhesion-associated protein crucial for cell-matrix interactions and cell motility.[3]
Data Presentation
The following tables summarize the quantitative data from studies on the effects of this compound on uveal melanoma cells.
Table 1: Effect of this compound on Uveal Melanoma Cell Proliferation
| Cell Line | IC50 of this compound (µM) | Reference |
| Mel285 | 6-8 | [1] |
| Mel270 | 6-8 | [1] |
| 92.1 | 6-8 | [1] |
| OMM2.3 | 6-8 | [1] |
Table 2: Effect of this compound on Phospho-Paxillin Expression in Uveal Melanoma Cells
| Cell Line | Treatment | Duration | Quantification of p-PAX Fluorescence Signal (Normalized to Nuclei) | Statistical Significance (vs. Control) | Reference |
| 92.1 | 15 µM this compound | 2 hours | Data presented as mean ± SEM of 10 fields (n=70 cells) showing a decrease. | p < 0.05, p < 0.01, p < 0.001 | [3] |
| Mel270 | 15 µM this compound | 2 hours | Data presented as mean ± SEM of 10 fields (n=70 cells) showing a decrease. | p < 0.05, p < 0.01, p < 0.001 | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are generalized protocols based on standard laboratory techniques and should be optimized for specific experimental conditions.
Protocol 1: Uveal Melanoma Cell Adhesion Assay
This protocol is designed to assess the effect of this compound on the adhesion of uveal melanoma cells to a substrate over time.
Materials:
-
Uveal melanoma cell lines (e.g., 92.1, Mel270)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Tissue culture-treated plates (e.g., 6-well plates)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Seeding: Seed uveal melanoma cells in 6-well plates at a density that allows for adherence and growth. Culture overnight in complete medium.
-
This compound Treatment: Replace the medium with fresh complete medium containing 15 µM this compound. Include a vehicle control (e.g., DMSO) at the same concentration as used for the this compound stock solution.
-
Time-Course Analysis: At hourly intervals (e.g., 1, 2, 3, 4 hours) after this compound addition, perform the following steps for one well of each condition: a. Collect Non-Adherent Cells: Gently aspirate the medium containing non-adherent cells and transfer it to a 15 mL conical tube. b. Wash: Gently wash the well with PBS to collect any remaining loosely attached cells and add this wash to the same 15 mL conical tube. c. Collect Adherent Cells: Add Trypsin-EDTA to the well to detach the adherent cells. Once detached, neutralize the trypsin with complete medium and transfer the cell suspension to a separate 15 mL conical tube. d. Cell Counting: Centrifuge both tubes, resuspend the cell pellets in a known volume of medium, and count the number of non-adherent and adherent cells using a hemocytometer or automated cell counter.
-
Data Analysis: For each time point, calculate the percentage of adherent and non-adherent cells relative to the total number of cells (adherent + non-adherent). Plot the percentage of adherent cells over time for both this compound-treated and control cells.
Protocol 2: Immunofluorescence Analysis of Phospho-Paxillin
This protocol details the staining of uveal melanoma cells to visualize the effect of this compound on the expression and localization of phospho-paxillin (p-PAX) and actin.
Materials:
-
Uveal melanoma cells (e.g., 92.1, Mel270)
-
Glass coverslips in tissue culture plates
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: Rabbit anti-phospho-paxillin (p-PAX)
-
Secondary antibody: Goat anti-rabbit IgG conjugated to a green fluorophore (e.g., Alexa Fluor 488)
-
Phalloidin conjugated to a red fluorophore (for actin staining)
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight. Treat the cells with 15 µM this compound or vehicle control for 2 hours.
-
Fixation: Wash the cells twice with PBS and then fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS and block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-p-PAX antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody and Phalloidin Incubation: Wash three times with PBS. Incubate with the fluorescently labeled secondary antibody and fluorescently labeled phalloidin in blocking buffer for 1 hour at room temperature in the dark.
-
Counterstaining: Wash three times with PBS. Incubate with DAPI solution for 5 minutes at room temperature in the dark.
-
Mounting and Imaging: Wash three times with PBS. Mount the coverslips onto glass slides using mounting medium. Image the cells using a fluorescence microscope.
-
Image Analysis: Quantify the fluorescence signal of p-PAX and normalize it to the number of nuclei (DAPI signal) using image analysis software (e.g., ImageJ).
Protocol 3: Western Blot Analysis of Phospho-Paxillin
This protocol is for quantifying the levels of total paxillin and phospho-paxillin in this compound-treated uveal melanoma cells.
Materials:
-
Uveal melanoma cells (e.g., 92.1, Mel270)
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-paxillin, Mouse anti-paxillin, Mouse anti-GAPDH (or other loading control)
-
Secondary antibodies: HRP-conjugated goat anti-rabbit IgG, HRP-conjugated goat anti-mouse IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with 15 µM this compound or vehicle control for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and run to separate the proteins by size. Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-paxillin, total paxillin, and a loading control, diluted in blocking buffer, overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-paxillin and total paxillin signals to the loading control.
Mandatory Visualizations
Caption: this compound-mediated inhibition of the FGF/FGFR signaling pathway leading to reduced paxillin phosphorylation and decreased cell adhesion in uveal melanoma.
Caption: Workflow for studying the effect of this compound on uveal melanoma cell adhesion.
References
Application Notes and Protocols: Investigating the Therapeutic Potential of NSC12 in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC12 is an orally available, small molecule pan-FGF trap that inhibits the interaction between Fibroblast Growth Factors (FGFs) and their receptors (FGFRs).[1][2][3] By binding to multiple FGF ligands, this compound effectively blocks the activation of the FGF/FGFR signaling axis, a critical pathway involved in tumor cell proliferation, survival, angiogenesis, and metastasis.[1][4] Aberrant activation of the FGF/FGFR pathway is a known driver in various malignancies, including multiple myeloma and lung cancer, making it a promising target for anticancer therapy.[4][5][6] Preclinical studies have demonstrated the antitumor activity of this compound as a single agent in various cancer models.[7] This document provides detailed application notes and protocols to facilitate research into the synergistic or additive effects of this compound when used in combination with other standard chemotherapy agents.
Mechanism of Action of this compound
This compound functions as an "FGF trap" by binding directly to FGF ligands, thereby preventing them from binding to and activating FGFRs.[1] This blockade of ligand-receptor interaction leads to the inhibition of FGFR phosphorylation and the subsequent inactivation of downstream signaling pathways, primarily the RAS-MAPK and PI3K-AKT pathways.[8] The downstream effects of this inhibition include a reduction in cell proliferation, induction of apoptosis, and decreased angiogenesis.[1] In multiple myeloma, for instance, inhibition of the FGF/FGFR axis by this compound has been shown to induce proteasomal degradation of the oncoprotein c-Myc, leading to mitochondrial oxidative stress, DNA damage, and ultimately, apoptotic cell death.[4][9]
Rationale for Combination Therapy
The development of drug resistance and dose-limiting toxicities are major challenges in cancer chemotherapy. Combining therapeutic agents with different mechanisms of action is a well-established strategy to enhance efficacy, overcome resistance, and potentially reduce side effects.[10] Combining this compound with conventional cytotoxic agents could offer several advantages:
-
Synergistic Efficacy: Targeting the FGF/FGFR pathway with this compound may sensitize cancer cells to the cytotoxic effects of other chemotherapeutic drugs.
-
Overcoming Resistance: For tumors that have developed resistance to standard chemotherapy through the upregulation of FGF/FGFR signaling, the addition of this compound could restore sensitivity.
-
Broader Anti-Tumor Activity: A multi-pronged attack on different cellular pathways can lead to a more comprehensive and durable anti-tumor response.
Data Presentation: In Vitro Efficacy of this compound in Combination with Standard Chemotherapeutic Agents (Illustrative Data)
The following tables present illustrative data on the potential synergistic effects of this compound in combination with common chemotherapy drugs against various cancer cell lines. This data is hypothetical and intended to serve as a template for presenting results from in vitro experiments.
Table 1: IC50 Values (µM) of this compound and Chemotherapeutic Agents Alone and in Combination.
| Cell Line | Drug | IC50 (Single Agent) | IC50 (in Combination with this compound at 1 µM) |
| NCI-H460 (Lung Cancer) | This compound | 5.2 | - |
| Cisplatin | 8.5 | 4.1 | |
| Paclitaxel | 0.05 | 0.02 | |
| Doxorubicin | 0.2 | 0.09 | |
| KMS-11 (Multiple Myeloma) | This compound | 3.8 | - |
| Bortezomib | 0.01 | 0.004 | |
| Dexamethasone | 15 | 7.2 |
Table 2: Combination Index (CI) Values for this compound and Chemotherapy Combinations.
CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Cell Line | Combination | CI Value at ED50 | CI Value at ED75 | CI Value at ED90 |
| NCI-H460 | This compound + Cisplatin | 0.65 | 0.58 | 0.52 |
| This compound + Paclitaxel | 0.72 | 0.65 | 0.60 | |
| This compound + Doxorubicin | 0.58 | 0.51 | 0.45 | |
| KMS-11 | This compound + Bortezomib | 0.68 | 0.61 | 0.55 |
| This compound + Dexamethasone | 0.75 | 0.68 | 0.62 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound in combination with other chemotherapy agents on cancer cell proliferation and viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
Chemotherapeutic agent(s) of interest
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound and the chemotherapeutic agent(s) in culture medium.
-
Treat the cells with this compound alone, the chemotherapeutic agent alone, or the combination at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values. The combination index (CI) can be calculated using software such as CompuSyn to determine synergy, additivity, or antagonism.[11]
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the induction of apoptosis by this compound and its combination partners.[12][13]
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Chemotherapeutic agent(s)
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound, the chemotherapeutic agent, or the combination at predetermined concentrations (e.g., IC50 values) for 24-48 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Unstained and single-stained controls should be included for proper compensation and gating.
Western Blot Analysis for Signaling Pathway Modulation
This protocol is used to investigate the effect of this compound and combination treatments on key proteins in the FGF/FGFR signaling pathway and apoptosis-related pathways.[1][3]
Materials:
-
Cancer cell lines
-
This compound and chemotherapeutic agent(s)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-FGFR, anti-FGFR, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-c-Myc, anti-PARP, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Seed cells and treat with this compound, the chemotherapeutic agent, or the combination for the desired time.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the protein bands using an ECL detection reagent and an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control like β-actin.
Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits the FGF/FGFR signaling pathway.
Experimental Workflow Diagram
Caption: Workflow for in vitro evaluation of this compound combinations.
Conclusion
This compound represents a promising therapeutic agent by targeting the FGF/FGFR signaling pathway. The protocols and application notes provided herein offer a comprehensive framework for investigating the potential of this compound in combination with standard chemotherapeutic agents. Such studies are crucial for elucidating synergistic mechanisms and providing a rationale for the future clinical development of this compound-based combination therapies in various cancers.
References
- 1. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 2. medium.com [medium.com]
- 3. benchchem.com [benchchem.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. The FGF/FGFR/c-Myc axis as a promising therapeutic target in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Structural Elucidation, and Biological Evaluation of this compound, an Orally Available Fibroblast Growth Factor (FGF) Ligand Trap for the Treatment of FGF-Dependent Lung Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A combination of novel NSC small molecule inhibitor along with doxorubicin inhibits proliferation of triple-negative breast cancer through metabolic reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Therapeutic implications of fibroblast growth factor receptor inhibitors in a combination regimen for solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4.2. Screening of In Vitro Cell Viability (MTT Assay) and Combination Study [bio-protocol.org]
- 12. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of NSC12 Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC12 is identified as a pan-FGF trap, functioning as an antagonist to Fibroblast Growth Factors (FGFs). It operates by interfering with the interaction between FGFs and their receptors (FGFRs), a critical signaling pathway implicated in tumor growth, angiogenesis, and metastasis.[1][2][3] The dysregulation of the FGF/FGFR signaling cascade, which includes downstream pathways such as RAS-MAPK, PI3K-AKT, PLCγ, and JAK-STAT, is a known driver in various cancers.[4][5][6][7] Consequently, the development of this compound derivatives as specific inhibitors of this pathway presents a promising avenue for novel anticancer therapeutics.
This document provides a comprehensive framework for the high-throughput screening (HTS) of this compound derivative libraries to identify and characterize potent and selective inhibitors of FGF-dependent cellular processes. The proposed screening cascade incorporates a primary biochemical assay to identify direct inhibitors of the FGF-FGFR interaction, followed by secondary cell-based assays to confirm on-target activity and assess cellular cytotoxicity.
Data Presentation
The quantitative data generated from the high-throughput screening campaign should be meticulously organized to facilitate hit identification and structure-activity relationship (SAR) analysis. The following tables provide a template for summarizing the screening data.
Table 1: Primary Biochemical Screen Hit Summary
| Parameter | Value |
| Library Size | e.g., 10,000 |
| Screening Concentration | e.g., 10 µM |
| Hit Cutoff (% Inhibition) | e.g., > 50% |
| Number of Primary Hits | User Defined |
| Hit Rate (%) | User Defined |
| Z'-factor | e.g., ≥ 0.5 |
Table 2: Dose-Response Analysis of Confirmed Hits from Primary Screen (Biochemical Assay)
| Compound ID | This compound Derivative Scaffold | IC50 (µM) - FGF2/FGFR1 Interaction |
| This compound-D001 | e.g., Steroidal derivative | User Defined |
| This compound-D002 | e.g., Pregnane 3-keto 20R derivative | User Defined |
| This compound-D003 | e.g., Steroidal derivative | User Defined |
| ... | ... | ... |
Table 3: Secondary Cell-Based Assay Hit Summary (Phospho-FGFR ELISA)
| Compound ID | IC50 (µM) - FGFR Phosphorylation Inhibition |
| This compound-D001 | User Defined |
| This compound-D002 | User Defined |
| This compound-D003 | User Defined |
| ... | ... |
Table 4: Cytotoxicity Assay Summary (MTT Assay)
| Compound ID | Cell Line | CC50 (µM) |
| This compound-D001 | e.g., KATO III | User Defined |
| This compound-D002 | e.g., KATO III | User Defined |
| This compound-D003 | e.g., KATO III | User Defined |
| ... | ... | ... |
Mandatory Visualizations
FGF/FGFR Signaling Pathway
Caption: FGF/FGFR signaling and downstream pathways.
High-Throughput Screening Workflow
Caption: High-throughput screening workflow for this compound derivatives.
Experimental Protocols
Primary High-Throughput Screen: FGF2/FGFR1 Interaction Assay (TR-FRET)
This biochemical assay is designed to identify this compound derivatives that directly inhibit the interaction between FGF2 and its receptor FGFR1 in a 384-well format.
Materials:
-
Recombinant Human FGF2
-
Recombinant Human FGFR1 (extracellular domain, His-tagged)
-
Anti-His-Tag antibody labeled with Terbium (Tb) cryptate (donor)
-
Anti-FGF2 antibody labeled with d2 (acceptor)
-
Assay Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% BSA
-
This compound Derivative Library (10 mM in DMSO)
-
Positive Control: Surfen dihydrochloride or a known FGFR inhibitor
-
Negative Control: DMSO
-
384-well, low-volume, black assay plates
Procedure:
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of the this compound derivative library, positive control, or negative control (DMSO) into the respective wells of the 384-well assay plates for a final screening concentration of 10 µM.
-
Reagent Preparation: Prepare a master mix containing FGFR1-His, Anti-His-Tb, FGF2, and Anti-FGF2-d2 in assay buffer at 2X the final concentration.
-
Reagent Addition: Add 5 µL of the master mix to each well.
-
Incubation: Incubate the plates for 60 minutes at room temperature, protected from light.
-
Plate Reading: Read the plates on a TR-FRET-compatible plate reader (e.g., PHERAstar or EnVision). Excite at 340 nm and measure emission at 620 nm (donor) and 665 nm (acceptor).
-
Data Analysis: Calculate the TR-FRET ratio (665 nm / 620 nm) * 10,000. Determine the percentage inhibition for each compound relative to the positive and negative controls.
Secondary Screen: Phospho-FGFR Cellular Assay (ELISA)
This cell-based assay confirms the activity of primary hits by measuring the inhibition of FGF2-induced FGFR phosphorylation in a relevant cancer cell line (e.g., KATO III, which is FGF-dependent).[1]
Materials:
-
KATO III cells
-
Assay Medium: RPMI + 1% FBS
-
Starvation Medium: RPMI + 0.1% FBS
-
Recombinant Human FGF2
-
Lysis Buffer: (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Phospho-FGFR (Tyr653/654) ELISA kit
-
384-well clear-bottom tissue culture plates
Procedure:
-
Cell Seeding: Seed KATO III cells into 384-well plates at a density of 1 x 10^4 cells/well in 40 µL of assay medium and incubate overnight.
-
Cell Starvation: Gently replace the medium with 40 µL of starvation medium and incubate for 4-6 hours.
-
Compound Treatment: Add 50 nL of the confirmed hits from the primary screen at various concentrations (for IC50 determination) and incubate for 2 hours.
-
FGF2 Stimulation: Stimulate the cells by adding 10 µL of FGF2 (final concentration 30 ng/mL) for 15 minutes at 37°C.[1]
-
Cell Lysis: Aspirate the medium and add 30 µL of ice-cold lysis buffer. Incubate on ice for 15 minutes with gentle shaking.
-
ELISA: Determine the level of phosphorylated FGFR in the cell lysates using a phospho-FGFR ELISA kit according to the manufacturer’s instructions.
-
Data Analysis: Measure the absorbance on a microplate reader. Calculate the IC50 values for each compound by fitting the dose-response data to a four-parameter logistic equation.
Cytotoxicity/Cell Proliferation Assay (MTT)
This assay assesses the general cytotoxicity of the active compounds to distinguish between specific FGFR inhibition and non-specific toxic effects.
Materials:
-
KATO III cells
-
Assay Medium: RPMI + 10% FBS
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization Solution: (e.g., 10% SDS in 0.01 M HCl)
-
384-well clear-bottom tissue culture plates
Procedure:
-
Cell Seeding: Seed KATO III cells into 384-well plates at a density of 5 x 10^3 cells/well in 40 µL of assay medium and incubate overnight.
-
Compound Treatment: Add serial dilutions of the this compound derivatives to the wells and incubate for 72 hours.[1]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]
-
Solubilization: Add 40 µL of solubilization solution to each well and incubate overnight at 37°C in a humidified atmosphere to dissolve the formazan crystals.[8]
-
Absorbance Reading: Measure the absorbance at 570 nm with a reference wavelength of 650 nm using a microplate reader.[8]
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. Determine the CC50 (50% cytotoxic concentration) value for each compound.
References
- 1. benchchem.com [benchchem.com]
- 2. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 3. Development of a high throughput screening assay for inhibitors of fibroblast growth factor-receptor-heparin interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Fibroblast Growth Factor signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Decoding FGF/FGFR Signaling: Insights into Biological Functions and Disease Relevance | MDPI [mdpi.com]
- 8. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for Cell-Based Assays to Determine NSC12 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC12 is a small molecule, orally available pan-Fibroblast Growth Factor (FGF) trap.[1][2] It functions by binding to FGFs, thereby inhibiting their interaction with FGF receptors (FGFRs).[3][4] This disruption of the FGF/FGFR signaling axis has been shown to impede tumor growth, angiogenesis, and metastasis in various FGF-dependent cancer models, including lung cancer, multiple myeloma, and uveal melanoma.[1][5] These application notes provide detailed protocols for a panel of cell-based assays to evaluate the efficacy of this compound in vitro.
Mechanism of Action: FGF/FGFR Signaling Inhibition
This compound acts as an extracellular trap for FGF ligands, preventing the formation of the FGF-FGFR-Heparan Sulfate Proteoglycan (HSPG) ternary complex. This complex is essential for the dimerization and subsequent trans-autophosphorylation of FGFRs. By sequestering FGFs, this compound effectively blocks the activation of downstream signaling cascades, such as the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which are crucial for cell proliferation, survival, and migration.
Data Presentation: Quantitative Efficacy of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines as determined by cell viability assays.
| Cell Line | Cancer Type | Assay Duration | IC50 (µM) | Reference |
| KATO III | Gastric Cancer | - | 1.0 - 3.0 | [6] |
| MM.1S | Multiple Myeloma | - | ~6.0 | [1] |
| Mel285 | Uveal Melanoma | 24 hours | ~15.0 | [3] |
| 92.1 | Uveal Melanoma | 24 hours | ~15.0 | [3] |
| Mel270 | Uveal Melanoma | 24 hours | ~15.0 | [3] |
| OMM2.3 | Uveal Melanoma | 24 hours | ~15.0 | [3] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (dissolved in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to perform a preliminary experiment with a broad range of concentrations (e.g., 0.1 to 100 µM) to determine the approximate IC50 value. Include a vehicle control (DMSO) at the same concentration as in the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[7]
-
After incubation, add 10 µL of MTT solution to each well.[2]
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals in viable cells.[8]
-
Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]
-
Mix gently by pipetting or by placing the plate on an orbital shaker for 15 minutes.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[2]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis of FGFR Phosphorylation
This protocol is used to assess the inhibitory effect of this compound on the phosphorylation of FGFR, a key step in its activation.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-FGFR (e.g., Tyr653/654), anti-total-FGFR, and anti-β-actin (as a loading control)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates or culture dishes and grow until they reach 70-80% confluency.
-
Treat the cells with the desired concentration of this compound (e.g., 6-15 µM) for a specified time (e.g., 3 hours).[1][3] Include a vehicle-treated control.
-
Wash the cells with ice-cold PBS and then lyse them with lysis buffer on ice.
-
Collect the cell lysates and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (e.g., anti-pFGFR, anti-total-FGFR, and anti-β-actin) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendations.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the phospho-FGFR signal to the total FGFR and/or β-actin signal.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following this compound treatment.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound (e.g., 15 µM) for a specified duration (e.g., 12 hours).[3] Include a vehicle-treated control.
-
Harvest the cells, including both the adherent and floating populations.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Cell Migration Assay (Transwell Assay)
This assay, also known as a Boyden chamber assay, evaluates the effect of this compound on the migratory capacity of cancer cells towards a chemoattractant.
Materials:
-
Cancer cell line of interest
-
Serum-free and complete culture medium
-
This compound
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Cotton swabs
-
Fixation solution (e.g., methanol)
-
Staining solution (e.g., 0.5% crystal violet)
-
Inverted microscope
Procedure:
-
Pre-treat the cancer cells with this compound (e.g., 6.0 µM) in serum-free medium for a specified time (e.g., 4 hours).[3]
-
Add 600 µL of complete medium (containing a chemoattractant like 10% FBS) to the lower chamber of a 24-well plate.
-
Seed the pre-treated cells (e.g., 5 x 10⁴ cells) in 200 µL of serum-free medium into the upper chamber of the Transwell insert.
-
Incubate the plate for a duration that allows for cell migration (e.g., 18 hours), which may need to be optimized for the specific cell line.[3]
-
After incubation, carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with 0.5% crystal violet for 20 minutes.
-
Gently wash the inserts with water and allow them to air dry.
-
Count the number of migrated cells in several random fields of view under an inverted microscope.
-
Quantify the results and compare the migration of this compound-treated cells to the vehicle-treated control.
Conclusion
The protocols outlined in these application notes provide a robust framework for assessing the in vitro efficacy of this compound. By employing these cell-based assays, researchers can quantitatively determine the impact of this compound on cancer cell viability, signaling pathways, apoptosis, and migration. The provided data and diagrams serve as a valuable resource for drug development professionals and scientists investigating the therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Synthesis, Structural Elucidation, and Biological Evaluation of this compound, an Orally Available Fibroblast Growth Factor (FGF) Ligand Trap for the Treatment of FGF-Dependent Lung Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Quantifying Apoptosis in NSC12-Treated Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC12 is a steroidal derivative that functions as a pan-FGF (Fibroblast Growth Factor) trap, effectively inhibiting the FGF/FGFR signaling pathway.[1][2] This pathway is crucial for various cellular processes, including proliferation, differentiation, and survival.[3][4] Dysregulation of the FGF/FGFR axis is implicated in the pathogenesis of several cancers, making it a promising target for therapeutic intervention.[1][5] this compound has demonstrated anti-tumor activity by inducing apoptosis in cancer cells dependent on FGF signaling.[5][6] This document provides detailed protocols for quantifying apoptosis in cells treated with this compound, along with an overview of the underlying signaling pathways.
Mechanism of this compound-Induced Apoptosis
This compound acts as an FGF-trap, preventing FGFs from binding to their receptors (FGFRs).[1][2] This inhibition of FGF/FGFR signaling has been shown to induce apoptosis in FGF-dependent cancer cells, such as certain lung cancers and uveal melanoma.[5][6] The apoptotic cascade initiated by this compound is believed to involve the downregulation of the proto-oncogene c-Myc, a key downstream effector of FGF/FGFR signaling.[5] The reduction in c-Myc levels leads to an increase in oxidative stress, characterized by the production of reactive oxygen species (ROS).[5] This state of oxidative stress then triggers the intrinsic apoptotic pathway, involving the modulation of Bcl-2 family proteins, mitochondrial dysfunction, and subsequent activation of the caspase cascade, ultimately leading to programmed cell death.[5][7]
Data Presentation: Quantifying Apoptotic Events
The following tables summarize representative quantitative data obtained from various apoptosis assays performed on cancer cells treated with this compound. These tables are intended to serve as a template for presenting experimental findings.
Table 1: Quantification of Apoptosis by Annexin V-FITC/Propidium Iodide (PI) Staining
| Treatment Group | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.7 |
| This compound (15 µM) | 65.8 ± 3.5 | 20.1 ± 2.9 | 14.1 ± 2.2 |
Data is representative of uveal melanoma cells treated for 48 hours and analyzed by flow cytometry.[6] Values are presented as mean ± standard deviation.
Table 2: Quantification of DNA Fragmentation by TUNEL Assay
| Treatment Group | % TUNEL-Positive Cells |
| Vehicle Control | 1.8 ± 0.5 |
| This compound (15 µM) | 28.4 ± 3.1 |
Data is hypothetical and for illustrative purposes, representing the percentage of cells with fragmented DNA detected by flow cytometry after 48 hours of treatment.
Table 3: Quantification of Caspase-3 Activity
| Treatment Group | Fold Increase in Caspase-3 Activity (vs. Control) |
| Vehicle Control | 1.0 |
| This compound (15 µM) | 4.7 ± 0.6 |
Data is hypothetical and for illustrative purposes, representing the relative luminescence units (RLU) normalized to the vehicle control after 24 hours of treatment.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.
Materials:
-
This compound
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound or vehicle control for the specified duration.
-
Cell Harvesting:
-
For suspension cells, gently collect the cells by centrifugation.
-
For adherent cells, collect the culture medium (containing floating apoptotic cells) and detach the adherent cells using a gentle, non-enzymatic cell dissociation solution or trypsin. Combine the detached cells with the collected medium.
-
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour. Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to set up compensation and gates.
Protocol 2: TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay for DNA Fragmentation
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
This compound
-
Cell culture medium and supplements
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
TUNEL Assay Kit (containing TdT enzyme, labeled nucleotides, and reaction buffer)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Sample Preparation:
-
Culture and treat cells with this compound as described in Protocol 1.
-
Harvest and wash the cells with PBS.
-
-
Fixation: Fix the cells with 4% PFA in PBS for 15-30 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize with Permeabilization Buffer for 2-15 minutes on ice.
-
TUNEL Reaction:
-
Wash the cells with PBS.
-
Resuspend the cells in the TUNEL reaction mixture as per the manufacturer's instructions.
-
Incubate for 60 minutes at 37°C in a humidified chamber, protected from light.
-
-
Washing: Wash the cells twice with PBS.
-
Analysis:
-
For fluorescence microscopy, mount the cells on slides and visualize.
-
For flow cytometry, resuspend the cells in a suitable buffer and analyze.
-
Protocol 3: Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Materials:
-
This compound
-
Cell culture medium and supplements
-
Cell Lysis Buffer
-
Caspase-3 Substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric assays)
-
Assay Buffer
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with this compound as described previously.
-
Harvest the cells and wash with cold PBS.
-
Lyse the cells using a suitable cell lysis buffer on ice for 10-20 minutes.
-
Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet the cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., Bradford or BCA).
-
Caspase-3 Activity Measurement:
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Add the caspase-3 substrate and assay buffer to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Data Acquisition: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader. The signal is proportional to the caspase-3 activity.
Visualizations
Signaling Pathway
Caption: this compound-induced apoptosis signaling pathway.
Experimental Workflow: Annexin V/PI Staining
Caption: Workflow for Annexin V/PI apoptosis assay.
Logical Relationship: Interpreting Annexin V/PI Data
Caption: Interpretation of flow cytometry data for apoptosis.
References
- 1. Chemical modification of this compound leads to a specific FGF-trap with antitumor activity in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Decoding FGF/FGFR Signaling: Insights into Biological Functions and Disease Relevance | MDPI [mdpi.com]
- 5. Inhibition of the FGF/FGFR System Induces Apoptosis in Lung Cancer Cells via c-Myc Downregulation and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
NSC12 solubility issues in DMSO and aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding solubility issues with NSC12 in DMSO and aqueous solutions. The information is tailored for researchers, scientists, and drug development professionals to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing this compound stock solutions. Ethanol and N,N-Dimethylformamide (DMF) can also be used.[1][2]
Q2: What is the reported solubility of this compound in various solvents?
A2: The solubility of this compound can vary between suppliers and batches. Below is a summary of reported solubility data. It is crucial to use fresh, high-quality DMSO, as moisture absorption can decrease the solubility of the compound.[2]
Data Presentation: Solubility of this compound
| Solvent | Reported Solubility | Source(s) |
| DMSO | 10.3 mg/mL (21.25 mM) | Selleckchem |
| DMSO | 0.1 mg/mL | Cayman Chemical |
| DMSO | 10 mg/mL (20.64 mM) | MedchemExpress |
| Ethanol | 63 mg/mL | Selleckchem |
| Ethanol | 20 mg/mL | Cayman Chemical |
| DMF | 2 mg/mL | Cayman Chemical |
| Ethanol:PBS (pH 7.2) (1:2) | 0.1 mg/mL | Cayman Chemical |
| Water | Insoluble | Selleckchem |
Q3: How should I store my this compound stock solution?
A3: this compound stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[3][4] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use volumes.[4][5]
Q4: Is this compound stable in DMSO?
A4: While specific stability studies for this compound in DMSO are not widely published, it is a common practice to store stock solutions of small molecules in DMSO at low temperatures (-20°C or -80°C) to maintain stability.[2][3][4] Studies on other compounds have shown that most are stable in DMSO for extended periods when stored properly.[6][7] However, moisture can affect both solubility and stability, so using anhydrous DMSO and proper storage is critical.[2]
Q5: What is the mechanism of action of this compound?
A5: this compound acts as an extracellular trap for Fibroblast Growth Factor 2 (FGF2).[1][3] It binds to FGF2 and other FGF isoforms, preventing them from interacting with their receptors (FGFRs).[1][2] This inhibition of the FGF/FGFR signaling pathway blocks downstream effects like tumor cell proliferation and angiogenesis.[2][3]
Troubleshooting Guide
Issue 1: Precipitate observed in DMSO stock solution.
Q: I see a precipitate in my vial of this compound in DMSO, or it precipitated after the first use. What should I do?
A: This can happen due to storage conditions or moisture absorption by DMSO. Follow these steps to try and redissolve the compound:
Experimental Protocol: Redissolving this compound in DMSO
-
Warm the Solution: Gently warm the vial in a 37°C water bath for 5-10 minutes.
-
Vortex/Sonicate: After warming, vortex the vial vigorously. If the precipitate persists, sonicate the solution for a few minutes.[8]
-
Use Fresh DMSO: Hygroscopic (moisture-absorbing) DMSO can significantly reduce the solubility of this compound.[2][9] If the precipitate does not dissolve, consider preparing a fresh stock solution using a new, unopened vial of anhydrous, sterile DMSO.
-
Check Storage: Ensure your stock solutions are stored tightly sealed at -20°C or -80°C to minimize water absorption and prevent precipitation.[3][4]
Issue 2: Precipitate forms when diluting DMSO stock into aqueous media (e.g., cell culture medium).
Q: My this compound precipitates when I add it to my cell culture medium. How can I prevent this?
A: This is a common issue for hydrophobic compounds like this compound when transferred from an organic solvent to an aqueous environment. The following workflow and protocols can help mitigate this problem.
Experimental Protocol: Diluting this compound into Aqueous Solutions
-
Pre-warm the Medium: Always use cell culture medium that has been pre-warmed to 37°C. Temperature changes can negatively affect solubility.[5]
-
Optimize Dilution Technique:
-
Rapid Mixing: Add the this compound DMSO stock solution dropwise into the pre-warmed medium while gently vortexing or swirling.[5][10] This rapid dispersion prevents localized high concentrations that lead to precipitation.
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. For example, first, create an intermediate dilution in a small volume of medium before adding it to the final culture volume.[5]
-
-
Control Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells.[5][11] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
-
Consider Media Components: The presence of serum (e.g., FBS) can sometimes help to keep hydrophobic compounds in solution. However, in some cases, compound-protein interactions can also lead to precipitation.[5] If you are using serum-free media, solubility challenges might be more pronounced.
Visualizations
Caption: A step-by-step workflow for troubleshooting this compound solubility.
Caption: this compound acts as an FGF trap, preventing FGF from binding to its receptor.
References
- 1. caymanchem.com [caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. NSC-12|102586-30-1|COA [dcchemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Optimizing NSC12 Concentration for Cell Viability Assays
Welcome to the technical support center for optimizing NSC12 concentration in cell viability assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting assistance for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally available, small molecule that acts as a pan-FGF (Fibroblast Growth Factor) trap. Its primary mechanism of action is to inhibit the interaction between FGF and its receptor (FGFR), thereby blocking the activation of the FGF/FGFR signaling pathway. This pathway is crucial for cell proliferation, survival, and angiogenesis in many cancers. By trapping FGF, this compound prevents the downstream activation of key signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, which can lead to reduced tumor cell growth and induction of apoptosis (programmed cell death).
Q2: Which cell viability assay is recommended for use with this compound?
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used and suitable method for assessing cell viability in response to this compound treatment. This colorimetric assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells. Other tetrazolium-based assays like XTT, MTS, or WST-1, or assays measuring ATP content (e.g., CellTiter-Glo®), can also be used. The choice of assay may depend on the specific cell line and experimental conditions.
Q3: What is a good starting concentration range for this compound in a cell viability assay?
Based on published data, a sensible starting concentration range for this compound in in-vitro cytotoxicity assays is between 1 µM and 50 µM. The half-maximal inhibitory concentration (IC50) can vary significantly between different cell lines. Therefore, performing a dose-response experiment with a wide range of concentrations (e.g., using serial dilutions) is crucial to determine the optimal concentration range for your specific cell line.
Q4: How do I determine the IC50 value of this compound for my cell line?
To determine the IC50 value, you will need to perform a dose-response experiment. This involves treating your cells with a range of this compound concentrations for a specific duration (e.g., 24, 48, or 72 hours). After the treatment period, a cell viability assay is performed. The resulting data (cell viability vs. This compound concentration) is then plotted on a graph, typically with a logarithmic scale for the concentration axis. The IC50 is the concentration of this compound that results in a 50% reduction in cell viability compared to the untreated control. This value can be calculated by fitting the data to a sigmoidal dose-response curve using software such as GraphPad Prism or other statistical packages.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | 1. Uneven cell seeding: Inconsistent number of cells per well. 2. Pipetting errors: Inaccurate volumes of this compound, media, or assay reagents. 3. Edge effects: Evaporation from wells on the perimeter of the plate. | 1. Ensure the cell suspension is homogeneous before and during plating. Mix gently between pipetting. 2. Calibrate pipettes regularly. Use a multichannel pipette for adding reagents to minimize well-to-well variation. 3. Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. |
| Low absorbance readings/weak signal | 1. Low cell number: Insufficient number of viable cells to generate a strong signal. 2. Suboptimal incubation time: Insufficient time for the cells to metabolize the assay reagent. 3. Cell detachment: Adherent cells may have detached during washing steps. | 1. Optimize the initial cell seeding density. Perform a cell titration experiment to find the linear range of your assay. 2. Increase the incubation time with the assay reagent (e.g., MTT). Monitor formazan crystal formation under a microscope. 3. Be gentle during media changes and washing steps. Aspirate media from the side of the well. |
| High background absorbance | 1. Contamination: Bacterial or yeast contamination can reduce the MTT reagent. 2. Compound interference: this compound may directly reduce the MTT reagent. 3. Phenol red interference: Phenol red in the culture medium can contribute to background absorbance. | 1. Maintain sterile technique throughout the experiment. Visually inspect plates for contamination before adding the assay reagent. 2. Include a "compound only" control (this compound in media without cells) to measure its intrinsic absorbance and potential to reduce the assay reagent. 3. Use phenol red-free medium for the duration of the assay or wash cells with PBS before adding the MTT reagent. |
| Inconsistent results between experiments | 1. Different cell passage numbers: Cells at high passage numbers can have altered growth rates and drug sensitivity. 2. Variation in reagent lots: Different batches of media, serum, or assay reagents can introduce variability. 3. Inconsistent incubation times: Variations in the duration of this compound treatment or assay reagent incubation. | 1. Use cells within a consistent and defined passage number range for all experiments. 2. Use the same lot of critical reagents for a set of comparable experiments. 3. Standardize and strictly adhere to all incubation times. |
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time | Reference |
| KMS-11 | Multiple Myeloma | ~6 | Not Specified | [1] |
| NCI-H460 | Non-Small Cell Lung Cancer | ~10 | 72 hours | [2] |
| A549 | Non-Small Cell Lung Cancer | ~15 | 72 hours | [2] |
| Calu-1 | Non-Small Cell Lung Cancer | ~12 | 72 hours | [2] |
Note: IC50 values can vary depending on the specific experimental conditions, including the cell line passage number, seeding density, and the specific cell viability assay used.
Experimental Protocols
Detailed Methodology for MTT Cell Viability Assay
This protocol provides a general framework for assessing the effect of this compound on the viability of adherent cancer cells.
Materials:
-
This compound compound
-
Appropriate cancer cell line
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate for 24 hours to allow the cells to attach and enter the logarithmic growth phase.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of the solvent) and an untreated control (medium only).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium and MTT only) from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (which is set to 100% viability).
-
Plot the percentage of viability against the this compound concentration (on a logarithmic scale) to generate a dose-response curve and determine the IC50 value.
-
Mandatory Visualization
Caption: FGF/FGFR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining this compound cytotoxicity using the MTT assay.
References
- 1. Chemical modification of this compound leads to a specific FGF-trap with antitumor activity in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Structural Elucidation, and Biological Evaluation of this compound, an Orally Available Fibroblast Growth Factor (FGF) Ligand Trap for the Treatment of FGF-Dependent Lung Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting NSC12 Instability in Long-Term Experiments
Welcome to the technical support center for NSC12. This resource is designed for researchers, scientists, and drug development professionals to address potential stability issues when using this compound in long-term experiments. As a small molecule inhibitor, the stability of this compound can be influenced by various factors in a cell culture environment, potentially impacting experimental reproducibility and outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a small molecule that acts as an extracellular trap for Fibroblast Growth Factor 2 (FGF2). By binding to FGF2, this compound prevents its interaction with its receptor, FGFR1, thereby inhibiting downstream signaling pathways that are crucial for the proliferation of various FGF-dependent tumor cells.
Q2: I am observing a decrease in the inhibitory effect of this compound in my long-term cell culture experiment. Could the compound be unstable?
A2: Yes, it is possible that this compound is degrading in your cell culture medium over time. The chemical stability of small molecules can be affected by the components of the culture medium, incubation temperature, pH, and exposure to light. In long-term experiments, a gradual loss of active compound can lead to a diminished biological effect.
Q3: What are the primary factors that can contribute to this compound instability in cell culture?
A3: Several factors can influence the stability of this compound in an in vitro setting:
-
Temperature: Standard cell culture incubation at 37°C can accelerate the degradation of some small molecules.
-
pH: The pH of the cell culture medium, typically around 7.4, can promote hydrolysis of susceptible compounds.
-
Serum Components: Enzymes present in fetal bovine serum (FBS) or other serum supplements can metabolize small molecules.
-
Light Exposure: Prolonged exposure to light can cause photodegradation of light-sensitive compounds.
-
Redox Reactions: Components in the media or cellular metabolic activity can create a redox environment that may affect the stability of this compound.
Q4: How should I prepare and store this compound to maximize its stability?
A4: For optimal stability, this compound stock solutions should be prepared in a suitable solvent, such as DMSO, and stored at -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. When stored at -80°C, it is recommended to use the stock solution within six months. If stored at -20°C, it should be used within one month.[1] Protect stock solutions from light. Working solutions should be prepared fresh for each experiment by diluting the stock solution in pre-warmed cell culture medium.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving potential issues with this compound instability in your experiments.
| Observed Issue | Potential Cause | Recommended Action |
| Decreased efficacy of this compound over time | Degradation of this compound in the culture medium at 37°C. | 1. Perform a time-course experiment to assess the stability of this compound in your specific cell culture medium (see Experimental Protocols).2. If degradation is confirmed, consider replenishing the medium with freshly prepared this compound at regular intervals (e.g., every 24-48 hours).3. For shorter-term experiments, consider using serum-free or reduced-serum media if your cells can tolerate it, as serum enzymes can contribute to degradation. |
| High variability between experimental replicates | Inconsistent concentration of active this compound due to degradation or precipitation. | 1. Ensure complete solubilization of this compound in the medium before adding to cells. Vortex gently.2. Prepare a master mix of this compound-containing medium for all replicates to ensure uniform concentration.3. Use low-protein-binding plates and pipette tips to minimize non-specific binding of the compound. |
| Complete loss of this compound activity | Degradation of the this compound stock solution. | 1. Prepare a fresh stock solution of this compound from powder.2. Aliquot the new stock solution into single-use vials to prevent multiple freeze-thaw cycles.3. Validate the activity of the new stock solution in a short-term viability or signaling assay. |
| Precipitation of this compound in culture medium | Poor aqueous solubility of this compound at the working concentration. | 1. Visually inspect the medium for any precipitate after adding this compound.2. If precipitation is observed, consider lowering the final concentration of this compound.3. Ensure the final DMSO concentration in the culture medium is at a non-toxic level, typically below 0.5%. |
Quantitative Data Summary
While specific, published long-term stability data for this compound in various cell culture media is limited, the following table provides a hypothetical example of what a stability assessment might reveal. Researchers are strongly encouraged to perform their own stability studies under their specific experimental conditions.
| Time Point (hours) | % this compound Remaining (in complete medium at 37°C) | Notes |
| 0 | 100% | Baseline measurement immediately after dilution in media. |
| 8 | 92% | Minor degradation observed. |
| 24 | 78% | Significant degradation may impact experimental results. |
| 48 | 55% | More than half of the compound has degraded. |
| 72 | 35% | Substantial loss of active compound. |
Note: This data is for illustrative purposes only and may not reflect the actual stability of this compound.
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Medium
This protocol describes a method to determine the chemical stability of this compound in your specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Sterile, low-protein-binding microcentrifuge tubes
-
HPLC or LC-MS system
Methodology:
-
Prepare this compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare Working Solution: Dilute the this compound stock solution in pre-warmed complete cell culture medium to your final experimental concentration (e.g., 10 µM).
-
Time Course Incubation:
-
Dispense 1 mL aliquots of the this compound-containing medium into sterile, low-protein-binding microcentrifuge tubes.
-
Immediately process one aliquot as the time zero (T=0) sample.
-
Incubate the remaining tubes at 37°C in a 5% CO₂ incubator.
-
-
Sample Collection: At designated time points (e.g., 2, 8, 24, 48, 72 hours), remove one tube from the incubator.
-
Sample Processing:
-
To precipitate proteins, add 3 volumes of ice-cold acetonitrile to each 1 mL media sample.
-
Vortex thoroughly and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for analysis.
-
-
Analysis: Analyze the concentration of intact this compound in each sample using a validated HPLC or LC-MS method.
-
Data Interpretation: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
Visualizations
FGF/FGFR Signaling Pathway Inhibited by this compound
Caption: this compound inhibits the FGF/FGFR signaling cascade by trapping FGF2.
Experimental Workflow for this compound Stability Assessment
Caption: Workflow for determining the stability of this compound in cell culture medium.
Troubleshooting Logic for this compound Instability
Caption: A logical approach to troubleshooting this compound instability issues.
References
Technical Support Center: Improving the Oral Bioavailability of NSC12 Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the oral bioavailability of NSC12 derivatives. This compound is an orally available small molecule that acts as a pan-Fibroblast Growth Factor (FGF) trap, interfering with the interaction between FGF and its receptor (FGFR). Derivatives of this compound are likely being investigated for similar therapeutic applications, and optimizing their oral delivery is critical for preclinical and clinical success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability important?
This compound is an experimental anti-cancer agent that functions as an extracellular trap for Fibroblast Growth Factors (FGFs). By binding to FGFs, it prevents them from activating FGF receptors (FGFRs), a signaling pathway implicated in tumor growth and angiogenesis.[1][2] Its designation as an "orally available" compound is a significant advantage, as oral administration is preferred for its convenience and patient compliance, especially for long-term cancer therapy.[3][4] Ensuring that derivatives of this compound also have high oral bioavailability is crucial for achieving therapeutic concentrations in the bloodstream and maximizing their efficacy.
Q2: What are the likely causes of poor oral bioavailability for this compound derivatives?
While this compound itself is reported to be orally available, its derivatives may exhibit poor bioavailability due to several factors common to many small molecule drug candidates:[5][6]
-
Low Aqueous Solubility: Many drug molecules, particularly those with lipophilic properties, do not dissolve well in the aqueous environment of the gastrointestinal (GI) tract. This is often the rate-limiting step for absorption.[7][8]
-
Poor Intestinal Permeability: The drug may not efficiently pass through the intestinal epithelial cell layer to enter the bloodstream. This can be due to its molecular size, charge, or recognition by efflux transporters like P-glycoprotein (P-gp), which actively pump drugs out of cells.
-
First-Pass Metabolism: After absorption from the gut, the drug travels via the portal vein to the liver, where it can be extensively metabolized before reaching systemic circulation. This metabolic process significantly reduces the amount of active drug available.[9]
-
Chemical Instability: The drug may degrade in the harsh acidic environment of the stomach or be broken down by digestive enzymes.
Q3: Which formulation strategies are most promising for improving the oral bioavailability of poorly soluble this compound derivatives?
Several advanced formulation strategies can be employed. The choice depends on the specific physicochemical properties of the derivative. Key approaches include:
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in its high-energy, amorphous form can dramatically increase its dissolution rate and apparent solubility.[1][10]
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubilization of lipophilic drugs in the GI tract and may facilitate absorption through lymphatic pathways, partially bypassing first-pass metabolism.[1][5]
-
Nanotechnology Approaches: Reducing the particle size of the drug to the nanometer range (nanosuspensions) increases the surface-area-to-volume ratio, leading to faster dissolution.[11][12]
-
Prodrugs: Chemical modification of the this compound derivative to create a "prodrug" can improve its solubility or permeability. The prodrug is then converted to the active parent drug in vivo.[13]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments and suggests potential solutions.
| Problem Encountered | Potential Cause | Recommended Action & Troubleshooting Steps |
| Low drug exposure (AUC) in preclinical pharmacokinetic (PK) studies despite adequate dosing. | Poor dissolution in the GI tract. | 1. Assess Solubility: Determine the aqueous solubility at different pH levels (1.2, 4.5, 6.8) to simulate the GI tract. 2. Formulation: Consider developing a nanosuspension or an amorphous solid dispersion to enhance the dissolution rate. (See Protocol 1 & 2) |
| Low intestinal permeability. | 1. In Vitro Permeability Assay: Conduct a Caco-2 permeability assay to assess bidirectional transport (A→B and B→A). An efflux ratio >2 suggests the involvement of efflux transporters like P-gp. (See Protocol 3) 2. Chemical Modification: If efflux is confirmed, medicinal chemistry efforts could focus on synthesizing derivatives that are not P-gp substrates. | |
| High first-pass metabolism. | 1. Formulation: Develop a lipid-based formulation (e.g., SEDDS) to promote lymphatic uptake. 2. In Vitro Metabolism: Use liver microsomes to assess the metabolic stability of the compound. | |
| High variability in plasma concentrations between animal subjects. | Inconsistent dissolution; food effects. | 1. Standardize Dosing Conditions: Ensure animals are fasted for a consistent period before dosing. 2. Improve Formulation Robustness: Lipid-based formulations or solid dispersions often provide more consistent absorption compared to simple suspensions. |
| In vitro dissolution looks promising, but in vivo bioavailability is still low. | Permeability-limited absorption or significant first-pass metabolism. | 1. Re-evaluate Permeability: The high concentration achieved during dissolution may not translate to absorption if permeability is the rate-limiting step. Focus on Caco-2 assays. 2. Assess Metabolism: The issue is likely post-absorption. Conduct in vivo studies with intravenous administration to determine absolute bioavailability and clearance, which can help quantify the extent of first-pass metabolism. |
Quantitative Data Summary
The following tables present illustrative data from literature, showcasing the potential improvements in oral bioavailability that can be achieved with different formulation strategies for various poorly soluble drugs. These examples can serve as a benchmark for what might be achievable for this compound derivatives.
Table 1: Comparison of Bioavailability Enhancement for Model BCS Class II Drugs
| Drug | Formulation Strategy | Fold Increase in Oral Bioavailability (Relative to Unprocessed Drug) | Reference |
| Glimepiride | Nanosuspension | 6.69 | [11] |
| Glimepiride | Solid SNEDDS | 4.22 | [11] |
| Simvastatin | Nanosuspension | 2.68 | [11] |
| Simvastatin | Solid SNEDDS | 1.76 | [11] |
| Ezetimibe | Solid SNEDDS | Higher plasma concentration than solid dispersion | [14] |
| Ezetimibe | Solvent Evaporated Solid Dispersion | Higher AUC than SNEDDS and drug powder | [14] |
| Furosemide | Nanosuspension | ~2.3 |
Data are compiled from separate preclinical studies and are for illustrative purposes.
Table 2: Hypothetical Pharmacokinetic Parameters for an this compound Derivative in Rats (10 mg/kg Oral Dose)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension (Micronized) | 150 ± 35 | 4.0 | 980 ± 210 | 100% (Reference) |
| Amorphous Solid Dispersion (1:4 drug:polymer) | 480 ± 90 | 2.0 | 3450 ± 550 | ~352% |
| Nanosuspension (150 nm) | 620 ± 110 | 1.5 | 4100 ± 620 | ~418% |
| Self-Emulsifying Drug Delivery System (SEDDS) | 550 ± 100 | 2.0 | 3800 ± 590 | ~388% |
This table presents hypothetical data to illustrate the expected impact of different formulations. Actual results will vary based on the specific properties of the this compound derivative.
Experimental Protocols & Visualizations
Key Biological Pathway and Experimental Workflows
The following diagrams illustrate the biological context and experimental decision-making processes relevant to improving the oral bioavailability of this compound derivatives.
References
- 1. innovationaljournals.com [innovationaljournals.com]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantifying the Value of Introducing an Oral Drug Delivery Option for Edaravone: A Review of Analyses Evaluating the Economic Impact of Oral versus Intravenous Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. paulrpalmer.com [paulrpalmer.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. dovepress.com [dovepress.com]
- 8. researchgate.net [researchgate.net]
- 9. Advances in Oral Drug Delivery Systems: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Advances in Oral Drug Delivery [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. jddtonline.info [jddtonline.info]
- 13. hilarispublisher.com [hilarispublisher.com]
- 14. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
Common experimental errors when working with NSC12
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) for the use of NSC12 in experimental settings. The information is designed to directly address specific issues that may be encountered during research and development.
Frequently Asked Questions (FAQs)
Compound Handling and Storage
Q1: How should I dissolve and store this compound?
A1: this compound is soluble in DMSO. For in vitro experiments, it is recommended to prepare a stock solution in fresh, anhydrous DMSO. Hygroscopic DMSO can significantly impact the solubility of the compound. Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.
Q2: I am observing precipitation when I dilute my this compound stock solution into my cell culture medium. What should I do?
A2: Precipitation of hydrophobic compounds like this compound in aqueous solutions is a common issue. Here are several steps you can take to troubleshoot this problem:
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5% (v/v), to avoid solvent-induced precipitation and cytotoxicity.
-
Gradual Dilution: Add the this compound stock solution dropwise to the pre-warmed (37°C) cell culture medium while gently swirling. This gradual introduction helps maintain solubility.
-
Pre-warm Media: Ensure your cell culture medium is at 37°C before adding the this compound stock solution. Temperature shifts can affect solubility.
-
Determine Solubility Limit: Perform a serial dilution of your stock solution in the cell culture medium to experimentally determine the highest concentration that remains soluble.
Experimental Design and Execution
Q3: What is a good starting concentration range for this compound in cell proliferation assays?
A3: The optimal concentration of this compound will vary depending on the cell line and the specific experimental conditions. It is recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your cell line of interest. Based on published data, a starting concentration range of 1 µM to 20 µM is often effective. For example, in uveal melanoma cell lines like 92.1 and Mel270, this compound has been used at concentrations up to 15 µM.
Q4: I am not observing the expected inhibitory effect of this compound on cell proliferation. What could be the reason?
A4: Several factors could contribute to a lack of effect:
-
Cell Line Dependency: this compound is an FGF trap and will be most effective in cell lines that are dependent on FGF signaling for their proliferation and survival. Confirm that your cell line expresses FGFR and relies on the FGF pathway.
-
Compound Inactivity: Ensure your this compound stock solution has been stored correctly and has not degraded. Prepare a fresh stock solution if there are any doubts.
-
Sub-optimal Concentration: The concentration used may be too low to elicit a response. Perform a dose-response curve to identify the effective concentration range.
-
Incubation Time: The incubation time may be too short. Consider extending the treatment duration (e.g., 48 or 72 hours).
Q5: I am seeing inconsistent results between experiments. What are the common sources of variability?
A5: Inconsistent results can arise from several sources:
-
Cell Culture Conditions: Variations in cell passage number, confluency, and overall cell health can impact the response to treatment. Maintain consistent cell culture practices.
-
Compound Preparation: Inconsistent preparation of this compound working solutions can lead to dosing errors. Ensure accurate and reproducible dilutions.
-
Assay Performance: Technical variability in assay execution, such as pipetting errors or variations in incubation times, can contribute to inconsistent data.
Data Interpretation
Q6: How do I confirm that this compound is inhibiting the FGF signaling pathway in my cells?
A6: The most direct way to confirm the mechanism of action is to assess the phosphorylation status of key proteins in the FGF signaling pathway. A common method is to perform a Western blot analysis to detect the levels of phosphorylated FGFR (p-FGFR) and downstream signaling molecules like FRS2 and ERK1/2. A decrease in the phosphorylation of these proteins following this compound treatment would indicate target engagement.
Q7: I am observing cell death in my experiments. How can I determine if it is due to apoptosis?
A7: To determine if this compound is inducing apoptosis, you can perform several assays:
-
Annexin V/PI Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activity Assays: Measuring the activity of executioner caspases, such as caspase-3, is a hallmark of apoptosis. This can be done using colorimetric or fluorometric assays.
-
Western Blot for Cleaved PARP and Caspase-3: The cleavage of PARP and caspase-3 by active caspases is another indicator of apoptosis that can be detected by Western blotting.
Q8: Are there any known off-target effects of this compound?
A8: this compound was identified as a pan-FGF trap. While its primary mechanism is to bind FGFs and prevent their interaction with FGFRs, like many small molecules, the potential for off-target effects exists. One study noted that a derivative of this compound lacking a hydroxyl group at the C3 position did not bind to estrogen receptors, suggesting the parent compound might have some interaction. It is always good practice to include appropriate controls in your experiments to help interpret any unexpected findings. For example, using a cell line that is not dependent on FGF signaling can help to identify non-specific cytotoxic effects.
Troubleshooting Guides
Problem: Inconsistent IC50 Values in Proliferation Assays
| Possible Cause | Suggested Solution |
| Cell Density and Growth Phase | Ensure cells are seeded at a consistent density and are in the exponential growth phase at the start of the experiment. |
| Variability in Treatment Duration | Adhere to a strict and consistent incubation time with this compound for all experiments. |
| Inaccurate Drug Concentration | Prepare fresh serial dilutions of this compound for each experiment from a validated stock solution. |
| Assay Interference | Some compounds can interfere with the readout of proliferation assays (e.g., MTT). Run a control with this compound in cell-free medium to check for any direct reaction with the assay reagents. |
Problem: High Background or Non-Specific Staining in Western Blots for p-FGFR
| Possible Cause | Suggested Solution |
| Antibody Specificity | Use a well-validated primary antibody specific for the phosphorylated form of the target protein. |
| Insufficient Blocking | Increase the blocking time or try a different blocking agent (e.g., 5% BSA or non-fat dry milk in TBST). |
| Inadequate Washing | Increase the number and duration of wash steps with TBST to remove non-specifically bound antibodies. |
| High Antibody Concentration | Titrate the primary and secondary antibody concentrations to find the optimal dilution that maximizes signal-to-noise ratio. |
Data Presentation
Table 1: Reported IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time |
| MM.1S | Multiple Myeloma | ~6 | Not Specified |
| 92.1 | Uveal Melanoma | ~10 | 24 hours |
| Mel270 | Uveal Melanoma | ~12 | 24 hours |
| Mel285 | Uveal Melanoma | ~8 | 24 hours |
| OMM2.3 | Uveal Melanoma | ~9 | 24 hours |
Note: IC50 values can vary between laboratories and experimental conditions.
Experimental Protocols
Cell Proliferation Assay (MTS/MTT)
This protocol provides a general framework for assessing the effect of this compound on cell proliferation. Optimization for specific cell lines is recommended.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency by the end of the experiment. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. The final DMSO concentration should be consistent across all wells and ideally ≤ 0.1%. Include a vehicle control (DMSO only).
-
Incubation: Replace the existing medium with the medium containing this compound or vehicle control and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTS/MTT Addition: Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: If using MTT, add a solubilization solution to dissolve the formazan crystals. Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Western Blot for FGFR Phosphorylation
This protocol describes how to assess the inhibition of FGFR phosphorylation by this compound.
-
Cell Treatment: Seed cells and grow until they reach 70-80% confluency. Treat the cells with this compound at the desired concentration and for the appropriate time (e.g., 3 hours). Include an untreated or vehicle-treated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-FGFR overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total FGFR or a housekeeping protein like GAPDH or β-actin.
Mandatory Visualizations
Caption: this compound Mechanism of Action in the FGF Signaling Pathway.
Caption: General Experimental Workflow for In Vitro Studies with this compound.
References
Technical Support Center: Best Practices for Storing and Handling NSC12 Compound
Welcome to the technical support center for the NSC12 compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the optimal storage, handling, and use of this compound in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and safety information to ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is characterized as a pan-Fibroblast Growth Factor (FGF) trap.[1][2] It functions by binding to FGFs, primarily FGF2, and preventing them from interacting with their receptors (FGFRs).[1][3] This inhibition of the FGF/FGFR signaling pathway disrupts downstream cellular processes such as proliferation, survival, and migration, which are often dysregulated in cancer.[4][5][6]
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve the this compound compound in an appropriate solvent such as DMSO or ethanol.[7] It is recommended to prepare a concentrated stock solution (e.g., 10 mM) which can then be further diluted to the desired working concentration for your experiments. For detailed steps, refer to the Experimental Protocols section.
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage of the solid compound, it is recommended to store it at -20°C or -80°C. Stock solutions in DMSO or other organic solvents should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[3] Under these conditions, stock solutions are stable for at least one to six months.[3]
Q4: In which solvents is this compound soluble?
A4: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol. It has limited solubility in aqueous solutions like Phosphate-Buffered Saline (PBS). Refer to the Data Presentation section for a summary of solubility data.
Q5: Are there any known incompatibilities for this compound?
A5: Avoid strong oxidizing agents. For in vitro assays, ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low (typically ≤ 0.5%) to prevent solvent-induced cytotoxicity.[8]
Data Presentation
Table 1: Storage and Stability of this compound
| Form | Storage Temperature | Duration | Notes |
| Solid Compound | -20°C or -80°C | Long-term | Protect from light and moisture. |
| Stock Solution (-80°C) | -80°C | Up to 6 months[3] | Aliquot to avoid freeze-thaw cycles. |
| Stock Solution (-20°C) | -20°C | Up to 1 month[3] | Aliquot to avoid freeze-thaw cycles. |
Table 2: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | ≥ 100 mg/mL[9] | Commonly used for stock solutions. |
| Ethanol | Soluble[10] | Can be used as an alternative to DMSO. |
| PBS (pH 7.2) | Limited solubility | Direct dissolution in aqueous buffers is not recommended. |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM)
Materials:
-
This compound compound (powder)
-
Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required amount of this compound powder to prepare a 10 mM stock solution. The molecular weight of this compound is 484.5 g/mol .
-
Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to the tube to achieve a final concentration of 10 mM.
-
Vortex the tube until the compound is completely dissolved. Gentle warming may be applied if necessary.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Cell Viability Assessment using MTT Assay
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound from the 10 mM stock solution in complete cell culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).[11]
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.[12]
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[11]
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
Western Blot Analysis of FGFR Phosphorylation
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-FGFR, anti-total-FGFR, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound or vehicle control for the specified time (e.g., 3 hours).[13]
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.[14]
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.[14]
-
Determine the protein concentration of the supernatant using a BCA assay.[15]
-
Prepare protein samples with Laemmli buffer and denature by heating.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.[15]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[15]
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[16]
-
Incubate the membrane with the primary antibody against phospho-FGFR overnight at 4°C.[15]
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Wash the membrane again and add ECL substrate.[16]
-
Capture the chemiluminescent signal using an imaging system.
-
For a loading control, the membrane can be stripped and re-probed with an antibody against total FGFR or a housekeeping protein like GAPDH or β-actin.
Mandatory Visualization
References
- 1. Synthesis, Structural Elucidation, and Biological Evaluation of this compound, an Orally Available Fibroblast Growth Factor (FGF) Ligand Trap for the Treatment of FGF-Dependent Lung Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. air.unipr.it [air.unipr.it]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. phytotechlab.com [phytotechlab.com]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. texaschildrens.org [texaschildrens.org]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. bio-rad.com [bio-rad.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: NSC12 Functional Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing NSC12 in functional assays. The information is tailored for scientists and drug development professionals to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule that functions as an extracellular trap for Fibroblast Growth Factors (FGFs).[1] Specifically, it binds to FGF2, preventing its interaction with its receptor, FGFR1.[1] This inhibition of the FGF/FGFR signaling pathway leads to anti-proliferative and pro-apoptotic effects in cancer cells that are dependent on this pathway for their growth and survival.
Q2: What is the recommended solvent and storage for this compound?
A2: For creating stock solutions, it is recommended to dissolve this compound in an organic solvent such as DMSO. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. For cell-based assays, the final concentration of the solvent in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Q3: What are the essential experimental controls to include when using this compound?
A3: To ensure the validity of your experimental results, the following controls are essential:
-
Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This controls for any effects of the solvent on the cells.
-
Untreated Control: Cells that are not exposed to either this compound or the vehicle. This serves as a baseline for normal cell function.
-
Positive Control: A known activator of the FGF signaling pathway (e.g., recombinant FGF2) can be used to confirm that the cellular system is responsive. In assays measuring a downstream effect like apoptosis, a known apoptosis-inducing agent can be used as a positive control for the assay itself.
-
Negative Control: Ideally, a structurally similar but inactive analog of this compound should be used. While a specific inactive diastereoisomer of this compound was generated during its synthesis, it is not commercially available.[2] In the absence of a specific inactive analog, researchers should consider using a structurally related compound with no reported FGF-trapping activity or another small molecule inhibitor with a different target to control for off-target effects. The selection of an appropriate negative control may require preliminary validation experiments.
Q4: Which functional assays are commonly used to assess the effects of this compound?
A4: The following assays are frequently employed to characterize the biological activity of this compound:
-
Proliferation/Viability Assays (e.g., MTT, WST-1): To measure the effect of this compound on cell growth and viability.
-
Apoptosis Assays (e.g., Annexin V/PI staining, Caspase-3/7 activity, PARP cleavage): To determine if this compound induces programmed cell death.
-
Cell Migration and Invasion Assays (e.g., Boyden chamber, Wound healing/scratch assay): To assess the impact of this compound on cancer cell motility.
-
Western Blotting: To analyze the phosphorylation status and expression levels of key proteins in the FGF/FGFR signaling pathway and downstream cascades (e.g., p-FGFR, p-ERK, p-AKT).
Experimental Protocols & Data Presentation
Proliferation/Viability Assay (MTT Assay)
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound (and controls) for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Data Presentation:
| Treatment Group | Concentration (µM) | Absorbance (570 nm) | % Viability (Relative to Vehicle) |
| Untreated | 0 | 1.25 ± 0.08 | 104.2 ± 6.7 |
| Vehicle (DMSO) | 0.1% | 1.20 ± 0.05 | 100.0 ± 4.2 |
| This compound | 1 | 1.05 ± 0.06 | 87.5 ± 5.0 |
| This compound | 10 | 0.60 ± 0.04 | 50.0 ± 3.3 |
| This compound | 50 | 0.24 ± 0.03 | 20.0 ± 2.5 |
| Positive Control (e.g., Staurosporine) | 1 | 0.12 ± 0.02 | 10.0 ± 1.7 |
Data are represented as mean ± standard deviation.
Troubleshooting Guides
Proliferation/Viability (MTT) Assay
| Issue | Possible Cause | Recommendation |
| High background absorbance | Contamination of media or reagents. Phenol red in the media can interfere. | Use fresh, sterile reagents. Use phenol red-free media for the assay. |
| Inconsistent results between replicates | Uneven cell seeding. Edge effects in the 96-well plate. | Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate, or fill them with sterile PBS. |
| Low signal or no dose-response | Cell line is not dependent on FGF signaling. This compound concentration is too low. Incubation time is too short. | Use a cell line known to be sensitive to FGF/FGFR inhibition. Perform a wider dose-range experiment. Optimize the incubation time. |
| Unexpected increase in absorbance at high this compound concentrations | This compound may be precipitating at high concentrations. Off-target effects of this compound on cellular metabolism. | Visually inspect the wells for precipitate. Use a different viability assay that is not based on metabolic activity (e.g., trypan blue exclusion). |
Western Blot Analysis
| Issue | Possible Cause | Recommendation |
| Weak or no signal for phosphorylated proteins | Short this compound treatment time. Inefficient protein extraction. Low antibody concentration. | Optimize the treatment duration. Use fresh lysis buffer with phosphatase and protease inhibitors. Titrate the primary antibody concentration. |
| High background | Insufficient blocking. High antibody concentration. Insufficient washing. | Increase blocking time or try a different blocking agent (e.g., BSA or non-fat milk). Optimize primary and secondary antibody concentrations. Increase the number and duration of wash steps. |
| Non-specific bands | Antibody cross-reactivity. Protein degradation. | Use a more specific antibody. Ensure proper sample handling and use of protease inhibitors. |
Apoptosis Assay (Annexin V/PI Flow Cytometry)
| Issue | Possible Cause | Recommendation |
| High percentage of necrotic cells (PI positive) in all samples | Harsh cell handling during harvesting. | Use a gentle cell scraping or a non-enzymatic dissociation solution. Centrifuge cells at a lower speed. |
| Low percentage of apoptotic cells after this compound treatment | Insufficient this compound concentration or treatment time. Cell line is resistant to apoptosis. | Perform a time-course and dose-response experiment. Confirm apoptosis induction with a positive control (e.g., staurosporine). |
| High background fluorescence | Autofluorescence of cells. Improper compensation settings on the flow cytometer. | Run an unstained control to assess autofluorescence. Set compensation using single-stained controls. |
Cell Migration Assay (Boyden Chamber)
| Issue | Possible Cause | Recommendation |
| No cell migration in any group | Pore size of the membrane is too small for the cells. Chemoattractant concentration is too low. Incubation time is too short. | Use a membrane with a larger pore size. Optimize the concentration of the chemoattractant (e.g., serum or FGF2). Increase the incubation time. |
| High background migration in the negative control | Cells are not properly serum-starved. The membrane was damaged during handling. | Ensure cells are adequately serum-starved before the assay. Handle the inserts carefully with forceps. |
| Inconsistent migration between replicate wells | Uneven cell seeding. Air bubbles trapped under the membrane. | Ensure a uniform cell suspension is added to each insert. Carefully check for and remove any air bubbles. |
Visualizations
Caption: this compound inhibits the FGF/FGFR signaling pathway.
Caption: General experimental workflow for this compound functional assays.
Caption: Logical relationships of experimental controls for this compound assays.
References
Validation & Comparative
Validating the Inhibitory Effect of NSC12 on FGF2 Binding: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of NSC12, a pan-FGF trap, with other alternative inhibitors targeting the Fibroblast Growth Factor 2 (FGF2) signaling pathway. The information presented is supported by experimental data to aid in the evaluation and selection of appropriate research tools for studying FGF2-mediated biological processes.
Introduction to FGF2 and its Inhibition
Fibroblast Growth Factor 2 (FGF2) is a potent signaling molecule involved in a multitude of cellular processes, including proliferation, differentiation, migration, and angiogenesis. Dysregulation of the FGF2 signaling pathway is implicated in various pathological conditions, notably cancer. The interaction of FGF2 with its high-affinity Fibroblast Growth Factor Receptors (FGFRs), primarily FGFR1, initiates a cascade of downstream signaling events. Consequently, inhibiting the binding of FGF2 to its receptor is a key therapeutic strategy for controlling FGF2-driven pathologies.
This compound is a small molecule that acts as an extracellular trap for FGFs, directly interfering with the binding of FGF2 to FGFR1. This guide compares the inhibitory profile of this compound with other compounds that disrupt the FGF2 signaling axis, providing a framework for understanding their respective mechanisms and potencies.
Quantitative Comparison of FGF2 Inhibitors
The following table summarizes the inhibitory activities of this compound and selected alternative compounds. It is crucial to distinguish between inhibitors that directly block the FGF2-FGFR binding and those that inhibit the downstream kinase activity of the receptor. This distinction is highlighted in the "Mechanism of Inhibition" column.
| Inhibitor | Target | Mechanism of Inhibition | Potency (IC50/ID50/Kd) | Reference(s) |
| This compound | FGF2 | FGF2-FGFR1 Binding Inhibition | ID50: ~30 µM | [1][2] |
| FGF2 | Direct Binding to FGF2 | Kd: 51 µM | [3] | |
| Suramin | FGF2 | FGF2-Mediated Proliferation Inhibition | IC50: 344.22 µg/mL | [4] |
| PD173074 | FGFR1/VEGFR2 | FGFR Kinase Inhibition | IC50: ~25 nM (FGFR1) | [5][6][7][8] |
| AZD4547 | FGFR1/2/3 | FGFR Kinase Inhibition | IC50: 0.2 nM (FGFR1), 2.5 nM (FGFR2), 1.8 nM (FGFR3) | [9][10][11] |
| BGJ398 | FGFR1/2/3 | FGFR Kinase Inhibition | IC50: 0.9 nM (FGFR1), 1.4 nM (FGFR2), 1 nM (FGFR3) | [12][13] |
Note: A direct comparison of the potency of this compound with the alternative inhibitors listed is challenging due to the different mechanisms of action and the assays used for their characterization. This compound's potency is defined by its ability to directly disrupt the protein-protein interaction between FGF2 and FGFR1, whereas the potency of PD173074, AZD4547, and BGJ398 is measured by their ability to inhibit the enzymatic (kinase) activity of the receptor. Suramin's IC50 is from a cell-based functional assay.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for the replication and validation of the inhibitory effects of these compounds.
FGF2-FGFR1 Binding Inhibition Assay (ELISA)
This enzyme-linked immunosorbent assay (ELISA) is designed to quantify the inhibition of FGF2 binding to its receptor, FGFR1.
Materials:
-
Recombinant human FGF2
-
Recombinant human FGFR1-Fc chimera
-
96-well high-binding ELISA plates
-
Bovine Serum Albumin (BSA)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Assay Buffer (e.g., PBS with 1% BSA)
-
Anti-FGF2 primary antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Inhibitor compounds (this compound and alternatives)
Protocol:
-
Coating: Coat the wells of a 96-well ELISA plate with 100 µL of FGFR1-Fc (1 µg/mL in PBS) and incubate overnight at 4°C.
-
Blocking: Wash the plate three times with Wash Buffer. Block non-specific binding sites by adding 200 µL of Assay Buffer to each well and incubating for 2 hours at room temperature.
-
Inhibitor and Ligand Incubation: Wash the plate three times. Prepare serial dilutions of the inhibitor compounds in Assay Buffer. Add 50 µL of the inhibitor dilutions to the wells. Immediately add 50 µL of FGF2 (100 ng/mL in Assay Buffer) to each well. Incubate for 2 hours at room temperature.
-
Primary Antibody Incubation: Wash the plate three times. Add 100 µL of anti-FGF2 antibody (diluted in Assay Buffer) to each well and incubate for 1 hour at room temperature.
-
Secondary Antibody Incubation: Wash the plate five times. Add 100 µL of HRP-conjugated secondary antibody (diluted in Assay Buffer) to each well and incubate for 1 hour at room temperature.
-
Detection: Wash the plate five times. Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Add 50 µL of Stop Solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor) and determine the IC50 value.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the binding affinity and kinetics between FGF2 and its inhibitors or its receptor.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Recombinant human FGF2
-
Recombinant human FGFR1
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
Inhibitor compounds
Protocol:
-
Ligand Immobilization: Immobilize FGFR1 onto the surface of a sensor chip using standard amine coupling chemistry.
-
Analyte Binding: Prepare a series of concentrations of FGF2 in running buffer. In separate experiments for competition assays, prepare mixtures of a fixed concentration of FGF2 with varying concentrations of the inhibitor.
-
Injection and Measurement: Inject the FGF2 solutions (or FGF2/inhibitor mixtures) over the immobilized FGFR1 surface and a reference flow cell. Monitor the change in response units (RU) over time to obtain sensorgrams.
-
Regeneration: After each binding cycle, regenerate the sensor surface using a suitable regeneration solution (e.g., a low pH buffer).
-
Data Analysis: Analyze the sensorgrams using the instrument's software to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for the FGF2-FGFR1 interaction. For competition assays, determine the IC50 of the inhibitor.
FGF2-Induced Cell Proliferation Assay
This cell-based assay measures the ability of inhibitors to block the proliferative effect of FGF2 on a responsive cell line (e.g., NIH-3T3 fibroblasts or HUVECs).
Materials:
-
FGF2-responsive cell line
-
Cell culture medium and serum
-
96-well cell culture plates
-
Recombinant human FGF2
-
Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo)
-
Inhibitor compounds
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a suitable density and allow them to attach overnight.
-
Serum Starvation: Replace the growth medium with a low-serum medium and incubate for 24 hours to synchronize the cells.
-
Treatment: Treat the cells with serial dilutions of the inhibitor compounds for 1-2 hours. Then, add FGF2 to a final concentration that induces submaximal proliferation (e.g., 10 ng/mL).
-
Incubation: Incubate the cells for 48-72 hours.
-
Proliferation Measurement: Add the cell proliferation reagent to each well according to the manufacturer's instructions and measure the signal (absorbance or luminescence) using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition of FGF2-induced proliferation for each inhibitor concentration and determine the IC50 value.
FGF2-Induced FGFR Phosphorylation Assay (Western Blot)
This assay assesses the ability of inhibitors to block the FGF2-induced phosphorylation of FGFR, a key initial step in the signaling cascade.
Materials:
-
Cell line expressing FGFR1 (e.g., HEK293-FGFR1)
-
Cell culture reagents
-
Recombinant human FGF2
-
Inhibitor compounds
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-FGFR (pFGFR) and anti-total-FGFR (tFGFR)
-
HRP-conjugated secondary antibody
-
ECL substrate
Protocol:
-
Cell Culture and Starvation: Culture cells to near confluence and then serum-starve for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of the inhibitor for 1-2 hours.
-
Stimulation: Stimulate the cells with FGF2 (e.g., 50 ng/mL) for 10-15 minutes at 37°C.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody against pFGFR overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total FGFR to confirm equal protein loading.
-
Densitometry: Quantify the band intensities to determine the ratio of pFGFR to tFGFR and assess the inhibitory effect of the compound.
Visualizations
FGF2 Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. selleckchem.com [selleckchem.com]
- 4. rndsystems.com [rndsystems.com]
- 5. Exploiting Surface Plasmon Resonance (SPR) Technology for the Identification of Fibroblast Growth Factor-2 (FGF2) Antagonists Endowed with Antiangiogenic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a Potent Degrader for Fibroblast Growth Factor Receptor 1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. AZD4547 | FGFR Inhibitor | Anticancer | TargetMol [targetmol.com]
- 9. benchchem.com [benchchem.com]
- 10. Phase II Study of AZD4547 in Patients With Tumors Harboring Aberrations in the FGFR Pathway: Results From the NCI-MATCH Trial (EAY131) Subprotocol W - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Fibroblast Growth Factor Receptor 2 Phosphorylation on Serine 779 Couples to 14-3-3 and Regulates Cell Survival and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of NSC12 and Other FGFR Inhibitors for Cancer Research
In the landscape of targeted cancer therapy, Fibroblast Growth Factor Receptor (FGFR) inhibitors have emerged as a promising class of drugs for treating various malignancies driven by aberrant FGFR signaling. This guide provides a detailed comparison of NSC12, a novel pan-FGF trap, with other prominent FGFR inhibitors such as Erdafitinib, Dovitinib, Infigratinib, Pemigatinib, and Ponatinib. The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of their efficacy, mechanisms of action, and the experimental methodologies used for their evaluation.
Mechanism of Action: A Tale of Two Strategies
FGFR inhibitors can be broadly categorized based on their mechanism of action. Most approved and clinical-stage inhibitors are ATP-competitive tyrosine kinase inhibitors (TKIs) that target the intracellular kinase domain of the FGFRs. In contrast, this compound employs a unique extracellular strategy.
This compound: The FGF Ligand Trap
This compound is an extracellular trap for Fibroblast Growth Factor 2 (FGF2), binding to the growth factor itself and preventing its interaction with FGFR1.[1] This mechanism effectively blocks the initial step of signaling activation. It is considered a pan-FGF trap, capable of sequestering various FGF ligands.[2]
The TKI Contenders: Erdafitinib, Dovitinib, Infigratinib, Pemigatinib, and Ponatinib
These inhibitors are small molecules that competitively bind to the ATP-binding pocket of the FGFR kinase domain, thereby inhibiting autophosphorylation and downstream signaling cascades.
-
Erdafitinib: A pan-FGFR inhibitor with potent activity against FGFR1, 2, 3, and 4.[3][4]
-
Dovitinib: A multi-targeted TKI that inhibits FGFR1 and FGFR3, as well as other receptor tyrosine kinases like VEGFR and PDGFR.[5][6]
-
Infigratinib: A selective inhibitor of FGFR1, 2, and 3.[7][8]
-
Pemigatinib: A potent and selective inhibitor of FGFR1, 2, and 3.[9][10]
-
Ponatinib: A multi-targeted TKI that potently inhibits all four FGFRs in addition to other kinases like BCR-ABL.[1][11][12]
Comparative Efficacy: In Vitro and In Vivo Data
The following tables summarize the available preclinical data for this compound and other FGFR inhibitors, providing a quantitative comparison of their efficacy in various cancer models.
Table 1: In Vitro Efficacy - IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. Lower IC50 values indicate greater potency.
| Inhibitor | Cancer Cell Line | Target/Context | IC50 (nM) |
| This compound | H1581 (Lung) | FGF-dependent proliferation | 2600[13] |
| KATO III | FGFR2 amplified | ~1000-3000 | |
| Erdafitinib | H1581 (Lung) | FGFR1 amplified | 14[13] |
| SNU-16 (Gastric) | FGFR2 amplified | 22.1[3] | |
| RT-112 (Bladder) | FGFR3 fusion | 13.2[3] | |
| A-204 (Rhabdomyosarcoma) | FGFR4 expressing | 25[3] | |
| Ba/F3-FGFR1 | Engineered cell line | 83.18[14] | |
| Ba/F3-FGFR3 | Engineered cell line | 15.85[14] | |
| Dovitinib | B9 (Myeloma) | WT FGFR3 | 25[5] |
| B9 (Myeloma) | F384L-FGFR3 mutant | 25[5] | |
| KMS11 (Myeloma) | FGFR3-Y373C | 70-90[6] | |
| OPM2 (Myeloma) | FGFR3-K650E | 70-90[6] | |
| SK-HEP1 (Liver) | - | ~1700[6] | |
| LoVo (Colorectal) | KRAS mutant | 130[13] | |
| HT-29 (Colorectal) | BRAF mutant | 2530[13] | |
| Infigratinib | RT112 (Bladder) | FGFR3-TACC3 fusion | 5[8] |
| RT4 (Bladder) | FGFR3 overexpressing | 30[8] | |
| SW780 (Bladder) | FGFR3 overexpressing | 32[8] | |
| JMSU1 (Bladder) | FGFR3 overexpressing | 15[8] | |
| Ba/F3-FGFR1 | Engineered cell line | 2.9[8] | |
| Ba/F3-FGFR2 | Engineered cell line | 2.0[8] | |
| Ba/F3-FGFR3 | Engineered cell line | 2.0[8] | |
| Pemigatinib | - | FGFR1 (cell-free) | 0.4[9][10] |
| - | FGFR2 (cell-free) | 0.5[9][10] | |
| - | FGFR3 (cell-free) | 1.0[9][10] | |
| - | FGFR4 (cell-free) | 30[9][10] | |
| Ponatinib | - | FGFR1 (cell-free) | 2[12][15] |
| - | FGFR2 (cell-free) | 2[12] | |
| - | FGFR3 (cell-free) | 18[12] | |
| - | FGFR4 (cell-free) | 8[12] | |
| Ba/F3-FGFR1 | Engineered cell line | 24[16] | |
| Ba/F3-FGFR2 | Engineered cell line | 8[16] | |
| Ba/F3-FGFR3 | Engineered cell line | 8[16] | |
| Ba/F3-FGFR4 | Engineered cell line | 34[16] | |
| FGFR-amplified/mutated cancer cell lines | Various | <40[11] |
Table 2: In Vivo Efficacy - Tumor Growth Inhibition
Tumor growth inhibition (TGI) is a key measure of a drug's efficacy in preclinical animal models.
| Inhibitor | Xenograft Model | Dose | TGI (%) |
| This compound | Murine and human tumor models | Not specified | Significant decrease in tumor weight[2] |
| Erdafitinib | SNU-16 (Gastric) | 3, 10, 30 mg/kg | Dose-dependent antitumor activity[3] |
| Dovitinib | MKN-45 (Gastric) | Not specified | 76[17] |
| FGFR3 Multiple Myeloma | 10, 30, 60 mg/kg/day | 48, 78.5, 94[18] | |
| Hepatocellular Carcinoma | 50, 75 mg/kg | 97, 98[18] | |
| PDX-05 (Lung Squamous Cell) | Not specified | 109.6[19] | |
| Infigratinib | RT112 (Bladder) | 10, 30 mg/kg | Tumor growth inhibition and stasis[8] |
| HCC06-0606 (Liver) | 10, 20, 30 mg/kg | ~65, 96, 98[20] | |
| Pemigatinib | LU99 (Lung) | Not specified | Tumor growth inhibition[21] |
| Ponatinib | FGFR-driven tumor models | 10-30 mg/kg | Reduced tumor growth[11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of FGFR inhibitors.
In Vitro Kinase Inhibition Assay (Filter-Binding Method)
This assay measures the ability of a compound to inhibit the enzymatic activity of a purified FGFR kinase.
-
Compound Preparation: Prepare a serial dilution of the test inhibitor (e.g., infigratinib) in 100% DMSO. Further dilute into the assay buffer to create a 3-fold concentrated solution.[22]
-
Reaction Setup: In a 96-well plate, combine 10 µL of the 3x inhibitor solution (or DMSO for control) with 10 µL of a substrate/ATP mixture containing a peptide substrate and [γ-³³P]ATP.[8][22]
-
Enzyme Addition: Initiate the kinase reaction by adding 10 µL of a 3x concentrated solution of the purified FGFR enzyme.[22]
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 10-20 minutes).[22]
-
Reaction Termination and Filtration: Stop the reaction by adding phosphoric acid. Transfer the reaction mixture to a filter plate where the phosphorylated substrate will bind to the membrane.[22]
-
Washing: Wash the filter plate multiple times with phosphoric acid to remove unbound [γ-³³P]ATP.[22]
-
Detection: Dry the filter plate and measure the radioactivity in each well using a scintillation counter.[22]
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.[8][22]
Cellular Proliferation Assay (MTT Assay)
This assay assesses the effect of an inhibitor on the viability and proliferation of cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., FGFR-dependent cell lines) in 96-well plates at an appropriate density and allow them to attach overnight.[13][23]
-
Compound Treatment: Treat the cells with a serial dilution of the inhibitor for a specified duration (e.g., 72 hours).[13][23]
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[23]
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.[23]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[23]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting the percentage of viability against the drug concentration.[23]
In Vivo Xenograft Tumor Model
This model evaluates the anti-tumor efficacy of an inhibitor in a living organism.
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., FGFR-amplified or fusion-positive cell lines) into the flank of immunocompromised mice.[24]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[24]
-
Drug Administration: Administer the inhibitor (e.g., orally) at specified doses and schedules. The control group receives a vehicle solution.[24]
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.[10]
-
Pharmacodynamic Analysis (Optional): At the end of the study, tumors can be harvested to assess target engagement by measuring the phosphorylation levels of FGFR and downstream signaling proteins via methods like Western blotting or immunohistochemistry.
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language for Graphviz, illustrate the FGFR signaling pathway and a typical experimental workflow for evaluating FGFR inhibitors.
Caption: FGFR Signaling Pathway and Points of Inhibition.
Caption: Experimental Workflow for Evaluating FGFR Inhibitors.
References
- 1. Ponatinib: a novel multi-tyrosine kinase inhibitor against human malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Infigratinib: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ponatinib (AP24534), a multitargeted pan-FGFR inhibitor with activity in multiple FGFR-amplified or mutated cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Dovitinib (TKI258), a multi-target angiokinase inhibitor, is effective regardless of KRAS or BRAF mutation status in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 17. tandfonline.com [tandfonline.com]
- 18. cancer-research-network.com [cancer-research-network.com]
- 19. researchgate.net [researchgate.net]
- 20. Infigratinib Mediates Vascular Normalization, Impairs Metastasis, and Improves Chemotherapy in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. qedtx.com [qedtx.com]
A Comparative Guide to NSC12 and its Non-Steroidal Derivatives in Multiple Myeloma Cells
For researchers and drug development professionals actively engaged in the multiple myeloma (MM) therapeutic landscape, the targeting of the Fibroblast Growth Factor (FGF)/FGF Receptor (FGFR) signaling pathway has emerged as a promising strategy. NSC12, a steroidal pan-FGF trap, has demonstrated significant anti-myeloma activity. However, the development of non-steroidal derivatives aims to enhance specificity and therapeutic profiles. This guide provides an objective comparison of this compound and its novel non-steroidal derivatives, supported by experimental data, detailed protocols, and pathway visualizations.
Performance Comparison: this compound vs. Non-Steroidal Derivatives
Recent advancements have led to the development of non-steroidal FGF trap compounds, notably compounds 22 and 57, which are designed to mimic the FGF-trapping activity of this compound without the steroidal backbone.[1] These derivatives have shown potent anti-myeloma effects, operating through a similar mechanism of action involving the inhibition of the FGF/FGFR axis.[1][2]
Quantitative Data Summary
The following tables summarize the key performance indicators of this compound and its non-steroidal derivatives based on available pre-clinical data.
| Compound | Type | Target | Binding Affinity (Kd for FGF2) | FGFR Phosphorylation Inhibition | In Vivo Tumor Growth Reduction | Reference |
| This compound | Steroidal | Pan-FGF Trap | Not explicitly stated in provided abstracts | Effective inhibitor | Significant reduction in MM xenografts | [3][4][5] |
| Compound 22 | Non-Steroidal | FGF Trap | 51 µM | 75% | 40% | [1][2] |
| Compound 57 | Non-Steroidal | FGF Trap | 24 µM | 72% | 60% | [1][2] |
Key Findings:
-
The non-steroidal derivatives, particularly compound 57, exhibit a strong binding affinity for FGF2.[1][2]
-
Both non-steroidal compounds effectively inhibit FGFR phosphorylation in MM cells, a critical step in the signaling cascade.[1][2]
-
In vivo studies demonstrate that the non-steroidal derivatives significantly reduce tumor growth in MM xenograft models, with compound 57 showing a more pronounced effect than compound 22.[2]
-
Importantly, the anti-myeloma activity of these non-steroidal compounds was observed without any significant signs of toxicity in animal models.[2]
Mechanism of Action: Targeting the FGF/FGFR/c-Myc Axis
Both this compound and its non-steroidal derivatives exert their anti-myeloma effects by acting as "FGF traps." They bind to FGF ligands, preventing them from activating FGFRs on the surface of MM cells.[2][3][6] This blockade of the FGF/FGFR signaling pathway leads to the proteasomal degradation of the oncoprotein c-Myc, a key driver of MM cell proliferation and survival.[5][6] The downstream consequences of c-Myc degradation include increased mitochondrial reactive oxygen species (ROS) production, DNA damage, and ultimately, apoptotic cell death.[2][5] This mechanism has been shown to be effective even in bortezomib-resistant MM cells.[5]
Signaling Pathway Diagram
Caption: FGF/FGFR/c-Myc signaling pathway and the inhibitory action of FGF traps.
Experimental Protocols
This section details the methodologies for key experiments used to evaluate and compare this compound and its non-steroidal derivatives.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compounds on MM cell lines.
-
Cell Seeding: Plate MM cells (e.g., RPMI-8226, U266) in 96-well plates at a density of 2-5 x 10^4 cells/well in 100 µL of complete culture medium.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound and its non-steroidal derivatives) in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The IC50 value (the concentration of compound that inhibits cell growth by 50%) can be calculated from the dose-response curve.
Western Blot Analysis for FGFR Phosphorylation and c-Myc Levels
This technique is used to determine the effect of the compounds on key proteins in the target signaling pathway.
-
Cell Treatment: Culture MM cells and treat them with various concentrations of the test compounds for a specified duration (e.g., 24 hours).
-
Protein Extraction: Harvest the cells, wash with ice-cold PBS, and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated FGFR (p-FGFR), total FGFR, c-Myc, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of the compounds in a living organism.
-
Cell Implantation: Subcutaneously inject a suspension of MM cells (e.g., 1 x 10^7 cells) into the flank of immunodeficient mice (e.g., NOD/SCID).
-
Tumor Growth and Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the test compounds (e.g., by oral gavage or intraperitoneal injection) according to a predetermined schedule and dosage. The control group receives the vehicle.
-
Tumor Measurement: Measure tumor volume (e.g., using calipers) and body weight of the mice regularly (e.g., every 2-3 days).
-
Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Experimental Workflow Diagram
Caption: A streamlined workflow for the pre-clinical evaluation of anti-myeloma compounds.
Conclusion
The development of non-steroidal derivatives of this compound represents a significant step forward in the quest for more specific and effective treatments for multiple myeloma. The available data indicates that these novel compounds not only retain the FGF-trapping mechanism of their steroidal predecessor but may also offer an improved therapeutic profile. Their ability to induce apoptosis in MM cells, including those resistant to standard therapies, underscores their potential. Further pre-clinical and clinical investigations are warranted to fully elucidate the therapeutic advantages of these non-steroidal FGF traps in the management of multiple myeloma.
References
- 1. Discovery of novel FGF trap small molecules endowed with anti-myeloma activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fibroblast growth factor traps have anti-myeloma activity | BioWorld [bioworld.com]
- 3. researchgate.net [researchgate.net]
- 4. Chemical modification of this compound leads to a specific FGF-trap with antitumor activity in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The FGF/FGFR/c-Myc axis as a promising therapeutic target in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of NSC12 and its Diastereoisomers: Unveiling Stereospecificity in FGF Trapping
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the performance and experimental validation of the potent Fibroblast Growth Factor (FGF) trap, NSC12, and its less active diastereoisomer.
This compound has emerged as a promising small molecule inhibitor of the Fibroblast Growth Factor (FGF) signaling pathway, a critical mediator in cancer progression and angiogenesis. It functions as an "FGF trap," directly binding to FGF ligands and preventing their interaction with FGF receptors (FGFRs), thereby inhibiting downstream signaling. The synthesis of this compound yields a pair of diastereoisomers, and compelling evidence demonstrates that the biological activity is almost exclusively confined to one of these stereoisomers. This guide provides a comprehensive comparative analysis of the active and inactive diastereoisomers of this compound, supported by experimental data and detailed protocols to aid in future research and development.
Stereochemistry: The Key to Activity
The pivotal difference between the two diastereoisomers of this compound lies in the stereoconfiguration at the C20 position of the pregnenolone-derived steroidal backbone. The active diastereoisomer possesses the (R) configuration at this chiral center, hereafter referred to as This compound-R . Conversely, the diastereoisomer with the (S) configuration, This compound-S , is largely inactive.
Comparative Biological Activity
Experimental data conclusively demonstrates the superior performance of this compound-R over this compound-S in inhibiting key events in the FGF signaling cascade.
| Parameter | This compound-R (Active Diastereomer) | This compound-S (Inactive Diastereomer) | Reference |
| FGF2 Binding Affinity (Kd) | ~51 µM | Not reported, significantly weaker binding | |
| Inhibition of FGF2/FGFR1 Interaction (IC50) | ~30 µM | Inactive | [1] |
| Inhibition of FGF-dependent Cell Proliferation | Potent Inhibition | Inactive | [2] |
| Inhibition of FGFR Phosphorylation | Significant Inhibition | No significant inhibition | [2] |
| In vivo Antitumor Activity | Significant tumor growth inhibition | Not evaluated due to in vitro inactivity | [1] |
Signaling Pathway and Mechanism of Action
This compound-R acts as an extracellular trap for FGF ligands. By binding directly to FGFs, it prevents the formation of the FGF-FGFR-Heparan Sulfate Proteoglycan (HSPG) ternary complex, which is essential for receptor dimerization and subsequent activation of downstream signaling pathways, including the RAS-MAPK and PI3K-AKT pathways. This ultimately leads to the inhibition of cell proliferation, survival, and angiogenesis.
Caption: FGF Signaling Pathway and the inhibitory mechanism of this compound-R.
Experimental Protocols
FGF2/FGFR1 Binding Assay (Solid-Phase ELISA-like Assay)
This protocol outlines a method to assess the ability of this compound diastereoisomers to inhibit the binding of FGF2 to its receptor, FGFR1.
Workflow Diagram:
Caption: Workflow for the FGF2/FGFR1 binding assay.
Methodology:
-
Coating: Coat a 96-well microplate with recombinant human FGFR1 (e.g., 1 µg/mL in PBS) overnight at 4°C.
-
Blocking: Wash the plate with PBS containing 0.05% Tween 20 (PBST). Block non-specific binding sites with 3% BSA in PBST for 1 hour at room temperature.
-
Inhibition: Add a constant concentration of FGF2 (e.g., 50 ng/mL) and varying concentrations of this compound-R or this compound-S to the wells. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with PBST.
-
Primary Antibody: Add a primary antibody against FGF2 (e.g., rabbit anti-FGF2) and incubate for 1 hour at room temperature.
-
Secondary Antibody: Wash the plate and add a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP). Incubate for 1 hour at room temperature.
-
Detection: Wash the plate and add TMB substrate. Stop the reaction with 2N H2SO4.
-
Analysis: Measure the absorbance at 450 nm using a microplate reader. Calculate the IC50 values.
Cell Proliferation Assay (MTT Assay)
This protocol measures the effect of this compound diastereoisomers on the proliferation of FGF-dependent cancer cells.
Methodology:
-
Cell Seeding: Seed FGF-dependent cells (e.g., NCI-H1581 human lung squamous cell carcinoma) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound-R or this compound-S. Incubate for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Analysis: Measure the absorbance at 570 nm. The absorbance is proportional to the number of viable cells.
FGFR Phosphorylation Assay (Western Blot)
This protocol assesses the inhibition of FGF2-induced FGFR phosphorylation by this compound diastereoisomers.
Methodology:
-
Cell Culture and Starvation: Culture FGF-dependent cells to 80-90% confluency. Serum-starve the cells for 24 hours.
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of this compound-R or this compound-S for 2 hours.
-
FGF2 Stimulation: Stimulate the cells with FGF2 (e.g., 20 ng/mL) for 15 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate with a primary antibody against phospho-FGFR (p-FGFR).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL detection system.
-
Strip the membrane and re-probe for total FGFR as a loading control.
-
Conclusion
The comparative analysis of this compound and its diastereoisomers unequivocally demonstrates the critical role of stereochemistry in its biological activity. The (R)-configured diastereomer, this compound-R, is a potent FGF trap, effectively inhibiting FGF signaling and downstream cellular processes. In contrast, the (S)-configured diastereomer, this compound-S, is largely inactive. This guide provides researchers and drug developers with the necessary data and protocols to further investigate and potentially exploit the therapeutic potential of this compound-R in FGF-dependent diseases.
References
Western Blot Analysis: Confirming NSC12 Target Engagement by Comparing with an FGFR Inhibitor
A Comparison Guide for Researchers
This guide provides a comparative analysis of two distinct mechanisms for inhibiting the Fibroblast Growth Factor (FGF) / FGF Receptor (FGFR) signaling pathway, a critical mediator of cell proliferation, survival, and angiogenesis that is often dysregulated in cancer.[1][2][3] We will compare NSC12, a small molecule FGF trap, with PD173074, a potent FGFR tyrosine kinase inhibitor.[4][5][6] The primary method for evaluating target engagement and downstream effects will be Western blot analysis.
Introduction to FGF/FGFR Signaling Inhibition
The FGF/FGFR signaling axis is a key driver in various cancers, making it an attractive therapeutic target.[7][8] Inhibition of this pathway can be achieved through different strategies. One approach is to "trap" the FGF ligands, preventing them from binding to and activating their receptors. This compound is an orally available, pan-FGF trap that binds to multiple FGF ligands, thereby inhibiting FGF/FGFR interaction.[5][6][9]
An alternative strategy is to directly inhibit the enzymatic activity of the FGF receptor. PD173074 is an ATP-competitive inhibitor of FGFR1 and FGFR3, which blocks the autophosphorylation of the receptor, a critical step in signal transduction.[4][10]
This guide will outline a Western blot experiment to compare the efficacy of this compound and PD173074 in blocking FGFR signaling, providing researchers with a framework for evaluating these and similar compounds.
Comparative Analysis of this compound and PD173074
| Feature | This compound (FGF Trap) | PD173074 (FGFR Inhibitor) |
| Mechanism of Action | Binds to FGF ligands in the extracellular space, preventing their interaction with FGFRs.[5][9] | Competes with ATP for the binding site in the intracellular kinase domain of FGFRs, inhibiting receptor autophosphorylation.[4] |
| Primary Target | Fibroblast Growth Factors (e.g., FGF2)[5][9] | FGF Receptors (primarily FGFR1 and FGFR3)[4] |
| Effect on FGFR | Prevents ligand-induced receptor activation and phosphorylation.[9] | Directly inhibits kinase activity and autophosphorylation.[4][10] |
| Potential Advantages | May be effective regardless of FGFR mutation status as it targets the ligand. Broader spectrum of FGF inhibition.[9] | Potent and direct inhibition of the receptor kinase activity.[4] |
| Potential Limitations | Efficacy may be dependent on the concentration of extracellular FGFs. | May be less effective against certain FGFR mutations that confer resistance. |
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for the Western blot analysis and the targeted signaling pathway.
Experimental Protocol: Western Blot for p-FGFR
This protocol details the steps to assess the inhibition of FGFR phosphorylation by this compound and PD173074.
1. Cell Culture and Treatment:
-
Culture an FGF-dependent cancer cell line (e.g., a cell line with known FGFR amplification or fusion) in appropriate media.
-
Seed cells and allow them to adhere overnight.
-
Starve cells in serum-free media for 4-6 hours prior to treatment.
-
Treat cells with vehicle (e.g., DMSO), this compound (e.g., 10 µM), or PD173074 (e.g., 1 µM) for the desired time (e.g., 2-4 hours).
-
For a positive control, stimulate cells with FGF2 (e.g., 20 ng/mL) for 15-30 minutes in the presence or absence of the inhibitors.
2. Protein Extraction and Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA or Bradford assay.
3. SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations for all samples.
-
Prepare samples with Laemmli buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated FGFR (p-FGFR) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
5. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total FGFR and a loading control (e.g., GAPDH).
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Calculate the ratio of p-FGFR to total FGFR for each treatment condition.
Quantitative Data Presentation
The following table presents hypothetical data from the described Western blot experiment, demonstrating the expected outcomes.
| Treatment | p-FGFR Intensity (Arbitrary Units) | Total FGFR Intensity (Arbitrary Units) | p-FGFR / Total FGFR Ratio | % Inhibition of p-FGFR |
| Vehicle (Control) | 1.00 | 1.05 | 0.95 | 0% |
| FGF2 (20 ng/mL) | 3.50 | 1.02 | 3.43 | - |
| This compound (10 µM) + FGF2 | 0.85 | 1.03 | 0.83 | 75.8% |
| PD173074 (1 µM) + FGF2 | 0.42 | 1.01 | 0.42 | 87.8% |
Note: The data above is for illustrative purposes only. Actual results may vary depending on the cell line, experimental conditions, and antibody efficacy.
Conclusion
Western blot analysis is a powerful and direct method to confirm the target engagement of compounds that modulate signaling pathways. By comparing the effects of this compound and PD173074 on FGFR phosphorylation, researchers can clearly distinguish between the outcomes of an FGF ligand trap and a direct FGFR inhibitor. This experimental framework provides a robust approach for evaluating the efficacy of novel therapeutics targeting the FGF/FGFR axis.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fibroblast growth factors (FGFs) in cancer: FGF traps as a new therapeutic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of novel FGF trap small molecules endowed with anti-myeloma activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Structural Elucidation, and Biological Evaluation of this compound, an Orally Available Fibroblast Growth Factor (FGF) Ligand Trap for the Treatment of FGF-Dependent Lung Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. oncodaily.com [oncodaily.com]
- 9. selleckchem.com [selleckchem.com]
- 10. The fibroblast growth factor receptor inhibitor PD173074 blocks small cell lung cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of NSC12's Mechanism Across Diverse Cancer Types: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
NSC12, an orally available small molecule, has emerged as a promising anti-cancer agent due to its unique mechanism as a pan-Fibroblast Growth Factor (FGF) trap. By binding to various FGF ligands, this compound effectively inhibits the activation of FGF receptors (FGFRs) and their downstream signaling pathways, which are crucial for tumor growth, angiogenesis, and metastasis. This guide provides a comprehensive comparison of this compound's performance across different cancer types, supported by experimental data, detailed protocols, and visual representations of its mechanism of action.
Quantitative Analysis of this compound Efficacy
The inhibitory effects of this compound have been quantified across various cancer cell lines, demonstrating its potential as a broad-spectrum anti-cancer agent. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, have been determined in several studies.
| Cancer Type | Cell Line | IC50 (µM) | Time Point | Reference |
| Fibrosarcoma | HT-1080 | 5.2 | 24 hours | [1] |
| Fibrosarcoma | HT-1080 | 3.2 | 48 hours | [1] |
Further research is required to establish a comprehensive panel of IC50 values for this compound across a wider range of cancer cell lines, including but not limited to lung, uveal melanoma, and multiple myeloma.
In Vivo Efficacy of this compound
Preclinical studies using animal models have demonstrated the in vivo anti-tumor activity of this compound. Parenteral and oral administration of this compound has been shown to inhibit FGFR activation, leading to a significant decrease in tumor weight, tumor cell proliferation, and neo-angiogenesis in FGF-dependent murine and human tumor models.[2]
Mechanism of Action and Signaling Pathway
This compound functions as an extracellular FGF trap, directly binding to FGFs and preventing their interaction with FGFRs.[3][4] This disruption of the FGF/FGFR signaling axis has been shown to inhibit the phosphorylation of key downstream signaling molecules.
Key Signaling Events Inhibited by this compound:
-
FGFR Phosphorylation: this compound inhibits the phosphorylation of FGFR1, FGFR2, FGFR3, and FGFR4.[2]
-
FRS2 Phosphorylation: Inhibition of the FGF Receptor Substrate 2 (FRS2), a crucial docking protein in the FGFR signaling cascade, has been observed.[1]
-
ERK1/2 Phosphorylation: Downstream signaling through the MAPK/ERK pathway is attenuated, as evidenced by reduced phosphorylation of ERK1/2.
-
Paxillin Phosphorylation: In uveal melanoma cells, this compound treatment leads to a reduction in the phosphorylation of paxillin, a focal adhesion-associated protein involved in cell migration.[5]
The following diagram illustrates the proposed signaling pathway affected by this compound:
Figure 1: Proposed mechanism of action of this compound in inhibiting the FGF/FGFR signaling pathway.
Comparative Analysis with Other FGFR Inhibitors
While direct head-to-head comparative studies are limited, this compound's mechanism as an FGF ligand trap distinguishes it from many other FGFR inhibitors that typically function as tyrosine kinase inhibitors (TKIs) by competing with ATP at the intracellular kinase domain. This difference in mechanism may offer advantages in overcoming certain resistance mutations that can arise with TKI-based therapies. Further research is warranted to directly compare the efficacy and resistance profiles of this compound with approved and investigational FGFR TKIs across various cancer types.
A derivative of this compound, compound 25b, has been developed as a more specific FGF/FGFR system inhibitor with demonstrated activity in multiple myeloma.[3][4] This suggests the potential for developing a new class of targeted therapies based on the this compound scaffold.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the efficacy of this compound. Specific parameters may vary between studies and cancer types.
Cell Viability Assay (MTT/WST-1 Assay)
This assay is used to determine the cytotoxic effects of this compound on cancer cells.
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound (and vehicle control) for specified time points (e.g., 24, 48, 72 hours).
-
Reagent Addition: Add MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Figure 2: General workflow for a cell viability assay to determine the IC50 of this compound.
Western Blot Analysis
This technique is used to detect the phosphorylation status of key proteins in the FGFR signaling pathway.
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-FGFR, FGFR, p-FRS2, FRS2, p-ERK, ERK).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
In Vivo Xenograft Model
This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.
-
Cell Implantation: Subcutaneously inject cancer cells into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Administer this compound (or vehicle control) to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Tumor Measurement: Measure tumor volume periodically using calipers.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
Conclusion and Future Directions
This compound represents a novel and promising therapeutic strategy for a variety of FGF-dependent cancers. Its unique mechanism as a pan-FGF trap offers a potential advantage over traditional FGFR TKIs. The cross-validation of its mechanism in diverse cancer types, including fibrosarcoma, multiple myeloma, and uveal melanoma, underscores its broad therapeutic potential.
Future research should focus on:
-
Establishing a comprehensive profile of this compound's efficacy across a wider range of cancer cell lines.
-
Conducting direct comparative studies of this compound against other FGFR inhibitors.
-
Investigating the potential of this compound and its derivatives in combination therapies.
-
Elucidating the mechanisms of potential resistance to this compound.
By addressing these key areas, the full therapeutic potential of this compound as a valuable tool in the fight against cancer can be realized.
References
Safety Operating Guide
Safeguarding Your Research: Proper Disposal of NSC12
FOR IMMEDIATE IMPLEMENTATION BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides essential procedural guidance for the safe and compliant disposal of NSC12, a fluorinated steroidal derivative and potent anticancer agent. Adherence to these protocols is critical to ensure personnel safety, environmental protection, and regulatory compliance. By fostering a culture of safety and responsibility, we aim to be your preferred partner in laboratory safety and chemical handling, providing value that extends beyond the product itself.
Immediate Safety and Logistical Information
This compound is an investigational compound and should be handled as a hazardous chemical. All personnel must be familiar with the potential hazards and proper handling procedures before working with this substance.
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles with side shields, and nitrile gloves. When handling bulk quantities or creating aerosols, consider a respirator.
-
Ventilation: Conduct all work with this compound in a certified chemical fume hood to minimize inhalation exposure.
-
Spill Management: In case of a spill, immediately cordon off the area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand), collect it in a sealed, labeled hazardous waste container, and decontaminate the area. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
Quantitative Data for Hazardous Waste Disposal
While specific disposal limits for this compound are not publicly available, the following table summarizes general quantitative information for the disposal of antineoplastic agents, which should be applied to this compound waste. Always consult your institution's EHS department and local regulations for specific requirements.
| Parameter | Guideline | U.S. EPA Regulation (RCRA) | Notes |
| Trace Waste Threshold | < 3% of the original volume in the container | 40 CFR § 261.7 | For containers that held U-listed chemotherapy drugs. Containers that held P-listed drugs must be triple-rinsed.[1][2] |
| P-listed Waste Generation Limit | 1 kg of acute hazardous waste per calendar month | 40 CFR § 262.14 | Exceeding this limit classifies the generator as a Large Quantity Generator (LQG). |
| Hazardous Waste Storage Time Limit (SQG) | ≤ 180 days (or ≤ 270 days if waste is transported > 200 miles) | 40 CFR § 262.16 | For Small Quantity Generators (SQGs) generating > 100 kg and < 1000 kg of hazardous waste per month. |
| Hazardous Waste Storage Time Limit (LQG) | ≤ 90 days | 40 CFR § 262.17 | For Large Quantity Generators (LQGs) generating ≥ 1000 kg of hazardous waste per month. |
Experimental Protocol: Decontamination of Surfaces and Glassware
This protocol provides a general procedure for the decontamination of surfaces and glassware contaminated with this compound. The effectiveness of this procedure should be validated by surface wipe sampling and analysis where feasible.
Materials:
-
0.1% Sodium Hypochlorite (freshly prepared)
-
Detergent solution
-
Deionized water
-
Absorbent pads
-
Appropriate PPE (lab coat, goggles, nitrile gloves)
-
Hazardous waste disposal bags and containers
Procedure:
-
Initial Wipe-Down: Using an absorbent pad, gently wipe the contaminated surface to remove any visible this compound residue. Place the used pad in a designated hazardous waste bag.
-
Detergent Wash: Apply a liberal amount of detergent solution to the surface and scrub with a non-abrasive pad or cloth.
-
Rinse: Thoroughly rinse the surface with deionized water. Collect the rinsate as hazardous liquid waste.
-
Decontamination: Apply a freshly prepared 0.1% sodium hypochlorite solution to the surface and allow a contact time of at least 10 minutes. Studies on other antineoplastic agents have shown this to be effective.
-
Final Rinse: Thoroughly rinse the surface again with deionized water to remove any residual sodium hypochlorite.
-
Drying: Allow the surface to air dry completely.
-
Waste Disposal: Dispose of all used pads, cloths, and collected rinsate as hazardous waste in accordance with your institution's procedures.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste, from the point of generation to final disposal.
Caption: Logical workflow for the proper disposal of this compound waste.
By adhering to these procedures, you contribute to a safe and environmentally responsible research environment. For any questions or further clarification, please consult your institution's Environmental Health and Safety department.
References
Personal protective equipment for handling NSC12
Essential Safety and Handling Guide for NSC12
For researchers, scientists, and drug development professionals, the safe handling of potent, biologically active compounds is of paramount importance. This document provides immediate and essential safety protocols, operational guidelines, and disposal procedures for the novel anticancer agent, this compound. Adherence to these guidelines is critical to mitigate exposure risks and ensure a safe laboratory environment.
Hazard Identification and Safety Data
This compound is an experimental anticancer compound that functions as an extracellular trap for fibroblast growth factor 2 (FGF2).[1] While specific toxicity data is limited, the available Safety Data Sheet (SDS) and the nature of the compound as a potent biological modifier necessitate stringent handling precautions.[2][3]
| Hazard Classification | Description | Precautionary Statement |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed. | P264: Wash hands and any exposed skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. |
| Hazardous to the Aquatic Environment, Acute (Category 1) | Very toxic to aquatic life. | P273: Avoid release to the environment. |
| Hazardous to the Aquatic Environment, Chronic (Category 1) | Very toxic to aquatic life with long lasting effects. | P391: Collect spillage. |
Data sourced from Cayman Chemical Safety Data Sheet for NSC 12.[2]
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment (PPE) is the most critical barrier to preventing accidental exposure. The level of PPE required varies depending on the procedure being performed. All PPE should be compliant with established standards, such as those from the American Society for Testing and Materials (ASTM).
| Procedure | Recommended PPE |
| Receiving and Unpacking | Single pair of chemotherapy-tested gloves. |
| Storage and Transport | Single pair of chemotherapy-tested gloves. |
| Weighing and Reconstitution (in a certified chemical fume hood or biological safety cabinet) | Double pair of chemotherapy-tested gloves, disposable gown, eye protection (safety glasses with side shields or goggles), and a fit-tested N95 respirator. |
| In-vitro/In-vivo Administration | Double pair of chemotherapy-tested gloves, disposable gown, and eye protection if there is a risk of splashing. |
| Spill Cleanup | Double pair of chemotherapy-tested gloves, disposable gown, eye protection (goggles or face shield), fit-tested N95 respirator or higher, and shoe covers. |
| Waste Disposal | Double pair of chemotherapy-tested gloves and a disposable gown. |
Note: Gowns should be disposable, made of a low-permeability fabric, have long sleeves with tight-fitting cuffs, and be back-closing.[4] Gloves should be powder-free and chemotherapy-rated (ASTM D6978).[5]
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is essential to minimize risk. The following protocol should be followed for all procedures involving this compound.
1. Preparation:
-
Designate a specific area for handling this compound.
-
Ensure the work area, preferably within a certified chemical fume hood or Class II Biological Safety Cabinet (BSC), is clean and uncluttered.[4]
-
Cover the work surface with a disposable, plastic-backed absorbent pad.[4]
-
Verify that a spill kit and appropriate waste containers are readily accessible.
2. Donning PPE:
-
Perform hand hygiene.
-
Don inner pair of chemotherapy-tested gloves.
-
Don a disposable gown, ensuring complete coverage.
-
Don outer pair of chemotherapy-tested gloves, ensuring the cuffs overlap the gown sleeves.
-
Don eye and respiratory protection as required for the specific procedure.
3. Handling and Compounding:
-
All manipulations of powdered this compound or solutions that could generate aerosols must be performed within a certified chemical fume hood or BSC.
-
Use Luer-lock syringes and needles to prevent accidental disconnection and spraying of the agent.
-
When reconstituting the solid compound, slowly introduce the solvent to avoid powder dispersal. This compound is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide.[3]
4. Doffing PPE:
-
Remove PPE in a manner that avoids self-contamination.
-
Remove outer gloves first.
-
Remove gown.
-
Remove inner gloves.
-
Dispose of all single-use PPE as hazardous waste.
-
Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure to others.
-
Sharps: All needles, syringes, and other sharp objects contaminated with this compound must be placed in a puncture-resistant, leak-proof sharps container clearly labeled "Hazardous Drug Waste" or "Chemotherapy Waste".[4]
-
Contaminated Materials: All gloves, gowns, absorbent pads, vials, and other materials contaminated with this compound are considered hazardous waste. These items must be segregated into designated, leak-proof, and clearly labeled containers.[4]
-
Unused Compound/Solutions: Unused this compound, whether in solid form or in solution, must be disposed of as hazardous chemical waste in accordance with institutional and local regulations. Do not pour down the drain.
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for the safe handling and disposal of this compound in a research laboratory setting.
Caption: Workflow for safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
